p-NCS-Bz-DOTA-GA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H38N6O9S |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
5-[(4-isothiocyanatophenyl)methylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid |
InChI |
InChI=1S/C27H38N6O9S/c34-23(28-15-20-1-3-21(4-2-20)29-19-43)6-5-22(27(41)42)33-13-11-31(17-25(37)38)9-7-30(16-24(35)36)8-10-32(12-14-33)18-26(39)40/h1-4,22H,5-18H2,(H,28,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI-Schlüssel |
QBUOMNVVFNCFIS-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Bifunctional Chelator p-NCS-Bz-DOTA-GA
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid (p-NCS-Bz-DOTA-GA). This chelating agent is a critical tool in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its unique structure allows for the stable chelation of various radiometals and covalent conjugation to biomolecules such as peptides and antibodies.
Core Concepts and Chemical Properties
This compound is a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core DOTA structure forms a highly stable complex with a variety of trivalent metal ions. The "GA" modification refers to a glutaric acid moiety attached to one of the nitrogen atoms of the cyclen ring, which can influence the pharmacokinetics of the resulting radiolabeled conjugate. The key functional group for bioconjugation is the isothiocyanate group (-NCS) located on the benzyl (B1604629) (-Bz-) linker. This group reacts efficiently with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form a stable thiourea (B124793) bond.[1][2]
The primary application of this compound is in the labeling of peptides and antibodies with radiometals for targeted delivery.[2][3] Its reactivity is specifically directed toward amine functions on these biomolecules.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(4-isothiocyanatophenyl)methylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | [] |
| Synonyms | 2,2',2''-(10-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | [2][] |
| Molecular Formula | C27H38N6O9S | [] |
| Molecular Weight | 622.69 g/mol | [] |
| Appearance | White Powder | [] |
| Purity | ≥90% | [] |
| Storage Conditions | Store at -20°C | [] |
Experimental Protocols
Synthesis of p-NCS-Bz-DOTA Derivatives
General Synthetic Scheme (adapted for the NCS variant):
-
Reduction of p-NO2-Bz-DOTA-GA: The nitro-substituted precursor, p-NO2-Bz-DOTA-GA, is reduced to p-NH2-Bz-DOTA-GA. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a methanol/water mixture.[1]
-
Formation of the Isothiocyanate Group: The resulting amino derivative (p-NH2-Bz-DOTA-GA) is then reacted with thiophosgene (B130339) (CSCl2) in an acidic solution (e.g., 3 N HCl).[1]
-
Purification: The product is typically purified through extraction with an organic solvent like chloroform, followed by evaporation and lyophilization to yield the final this compound product.[1]
Conjugation of this compound to Antibodies
The isothiocyanate group of this compound reacts with primary amines (e.g., lysine residues) on antibodies to form a stable thiourea linkage. The following is a general protocol for the conjugation of p-NCS-Bz-DOTA derivatives to an antibody, such as Rituximab.[5][6]
Materials:
-
Antibody (e.g., Rituximab) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Carbonate buffer (pH 9.5) or similar alkaline buffer
-
Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 Sephadex G-25)
-
Ultrafiltration devices
Protocol:
-
Antibody Preparation: If necessary, buffer-exchange the antibody into the carbonate buffer (pH 9.5) to ensure the primary amines are deprotonated and reactive.
-
Conjugation Reaction:
-
Purification:
-
Characterization: Determine the average number of chelator molecules conjugated per antibody molecule using methods such as spectrophotometric assays or mass spectrometry.[5]
Radiolabeling of DOTA-GA-Conjugated Antibodies with Lutetium-177
The following protocol outlines a general procedure for radiolabeling a this compound conjugated antibody with Lutetium-177 (¹⁷⁷Lu).
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-GA-conjugated antibody
-
Ammonium acetate buffer (0.25 M, pH 5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Heating block
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner or gamma counter
Protocol:
-
Reaction Setup:
-
In a sterile, pyrogen-free vial, add the DOTA-GA-conjugated antibody solution.
-
Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of radioactivity will depend on the desired specific activity.
-
If necessary, add a radioprotectant like gentisic acid or ascorbic acid to prevent radiolysis.
-
-
Incubation: Incubate the reaction mixture at 37-40°C for a specified time (e.g., 30-60 minutes).
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the labeled antibody using ITLC. A suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0) will separate the radiolabeled antibody (which remains at the origin) from free ¹⁷⁷Lu.
-
Analyze the ITLC strip using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.
-
The RCP should typically be >95%. If not, further purification (e.g., via SEC) may be required.
-
Quantitative Data
The efficiency of conjugation and radiolabeling, as well as the stability of the final product, are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data from studies using p-NCS-Bz-DOTA and similar derivatives.
Table 2: Conjugation Efficiency and Immunoreactivity of p-NCS-Bz-DOTA with Rituximab
| Molar Ratio (Chelator:Antibody) | Average Number of DOTA per Antibody | Immunoreactive Fraction (%) | Reference(s) |
| 5:1 | 1.62 ± 0.50 | 71.17 | [6] |
| 10:1 | 6.42 ± 1.72 | 53.05 | [6] |
| 50:1 | 11.01 ± 2.64 | 19.37 | [6] |
| 10:1 | 1-1.5 | - | [6] |
| 50:1 | 4.25 ± 1.04 | - | [6] |
Note: As the number of conjugated chelators increases, the immunoreactivity of the antibody may decrease.
Table 3: Radiolabeling and Stability Data for DOTA-conjugated Biomolecules
| Radionuclide | Biomolecule | Radiolabeling Efficiency (%) | In Vitro Stability (Human Serum) | Reference(s) |
| ¹⁷⁷Lu | DOTA-[Pro¹, Tyr⁴]-bombesin | >99 | Stable for 7 days | [7] |
| ⁸⁸Y | DOTA-anti-CD11c-antibody | Quantitative | - | [1] |
| ⁶⁸Ga | DOTA-TATE | >95 | - | [8] |
| ⁵²Mn | Oxo-DO3A-trastuzumab | 90 ± 1.5 | 95% intact after 5 days | [9] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the development and application of a radiolabeled antibody using this compound.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. 2,2′,2”-(10-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid - CD Bioparticles [cd-bioparticles.net]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Overview of the Bifunctional Chelator p-NCS-Bz-DOTA-GA
This technical guide provides essential information on the chemical properties of p-isothiocyanatobenzyl-DOTA-GA (p-NCS-Bz-DOTA-GA), a key reagent in the development of targeted radiopharmaceuticals and molecular imaging agents. Its structure combines a macrocyclic DOTA-GA chelating core with a reactive isothiocyanate group, enabling stable conjugation to biomolecules and subsequent coordination of radiometals.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in conjugation reactions and for the characterization of the resulting bioconjugates.
| Property | Value |
| Molecular Weight | 622.69 g/mol [][2][3] |
| Chemical Formula | C₂₇H₃₈N₆O₉S[][2][3][4][5][6] |
Application Workflow: Bioconjugation and Radiolabeling
This compound serves as a bifunctional chelator, a molecule designed to link a targeting biomolecule, such as a peptide or antibody, to a therapeutic or diagnostic radionuclide. The isothiocyanate group (-NCS) readily reacts with primary amine groups on the biomolecule to form a stable thiourea (B124793) bond. The DOTA-GA cage then securely chelates a radiometal ion. The following diagram illustrates the generalized workflow for its application.
Caption: Workflow for creating a radiolabeled bioconjugate using this compound.
Experimental Considerations
Bioconjugation Protocol: The conjugation of this compound to a targeting molecule is typically performed under the following conditions:
-
Buffer: A slightly alkaline buffer, such as sodium bicarbonate or borate (B1201080) buffer (pH 8.5-9.0), is used to ensure the primary amine groups on the biomolecule are deprotonated and thus maximally reactive.
-
Molar Ratio: A molar excess of the chelator (typically 5- to 20-fold) is used to drive the reaction and maximize the number of chelators conjugated per biomolecule.
-
Reaction Conditions: The reaction is usually carried out at room temperature or 4°C for several hours to overnight with gentle mixing.
-
Purification: Unconjugated chelator and other byproducts are removed post-reaction, commonly by size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.
Radiolabeling Protocol: The resulting DOTA-GA-bioconjugate is then radiolabeled:
-
Buffer: An acidic buffer, typically sodium acetate (B1210297) or citrate (B86180) (pH 4.0-5.5), is required to facilitate the incorporation of the radiometal into the DOTA-GA cage.
-
Radiometal: The chosen radionuclide (e.g., Gallium-68, Lutetium-177) is added to the purified bioconjugate in the labeling buffer.
-
Reaction Conditions: The reaction mixture is heated, often between 75°C and 95°C, for a period of 5 to 30 minutes.
-
Quality Control: The final radiolabeled product is assessed for radiochemical purity, typically using radio-TLC or radio-HPLC, to ensure that the amount of "free" (unchelated) radionuclide is minimal.
The use of this compound provides a reliable and efficient method for the development of targeted radiopharmaceuticals, leveraging the stable thiourea linkage and the robust chelating properties of the DOTA-GA macrocycle.
References
A Technical Deep Dive into p-NCS-Bz-DOTA-GA Bioconjugation: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
The development of precisely targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The bifunctional chelator p-isothiocyanatobenzyl-DOTA-glutamic acid (p-NCS-Bz-DOTA-GA) represents a significant tool in this field, enabling the stable attachment of radiometals to biomolecules. This technical guide provides an in-depth exploration of the mechanism of action for this compound bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The Core of Bioconjugation: The Isothiocyanate-Amine Reaction
The fundamental principle behind this compound bioconjugation lies in the highly efficient and specific reaction between the isothiocyanate (-NCS) group of the chelator and primary amine (-NH₂) groups present on biomolecules such as peptides, proteins, and antibodies. This reaction, a nucleophilic addition, results in the formation of a highly stable thiourea (B124793) linkage, covalently bonding the DOTA-GA moiety to the targeting molecule.
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component serves as a robust cage for chelating various radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy. The glutamic acid (GA) component can act as a spacer to improve the pharmacokinetic properties of the final conjugate or can be part of a larger targeting moiety itself, for example, in prostate-specific membrane antigen (PSMA) inhibitors.
Quantitative Data in Bioconjugation and Radiolabeling
The efficiency of both the bioconjugation step and the subsequent radiolabeling is critical for the successful development of a radiopharmaceutical. The following tables summarize key quantitative data gathered from various studies.
Table 1: Quantitative Data on p-NCS-Bz-DOTA Bioconjugation with Antibodies
| Molar Ratio (Chelator:Antibody) | Average Number of DOTA Molecules per Antibody | Immunoreactive Fraction (%) | Reference |
| 1:5 | 1.62 ± 0.50 | 71.17 | [1] |
| 1:10 | 6.42 ± 1.72 | 53.05 | [1] |
| 1:50 | 11.01 ± 2.64 | 19.37 | [1] |
Table 2: Quantitative Data on Radiolabeling of DOTA-Conjugates with ⁶⁸Ga
| Parameter | Value | Reference |
| Radiochemical Yield | >95% | [2] |
| Molar Activity | 10–30 GBq/µmol | [2] |
| Radiochemical Purity (after purification) | >97% | [3] |
| Stability in Human Serum (up to 3 hours) | >97% intact | [3] |
Detailed Experimental Protocols
Reproducibility in bioconjugation and radiolabeling is paramount. Below are detailed methodologies for key experiments.
Protocol for Conjugation of p-NCS-Bz-DOTA to a Peptide
-
Peptide Preparation: Dissolve the peptide containing a free primary amine group in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, to a final concentration of 1-5 mg/mL. The pH should be adjusted to 8.5-9.5 to ensure the amine group is deprotonated and thus nucleophilic.
-
Chelator Preparation: Dissolve this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution. The molar ratio of chelator to peptide can be varied (e.g., 5:1, 10:1) to achieve the desired degree of conjugation.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 37°C for 4 to 24 hours. The reaction progress can be monitored by analytical HPLC.
-
Purification: Purify the DOTA-peptide conjugate from unreacted chelator and other impurities using reversed-phase high-performance liquid chromatography (RP-HPLC). The collected fractions containing the desired product are then lyophilized.
-
Characterization: Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol for Radiolabeling of DOTA-Peptide Conjugate with ⁶⁸Ga
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Preparation: In a reaction vial, add the DOTA-peptide conjugate (typically 10-20 µg) dissolved in water or a suitable buffer.
-
pH Adjustment: Add a sodium acetate (B1210297) buffer (e.g., 1 M) to the ⁶⁸GaCl₃ eluate to adjust the pH to 3.5-4.5.
-
Labeling Reaction: Add the pH-adjusted ⁶⁸Ga solution to the vial containing the DOTA-peptide conjugate.
-
Heating: Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Final Formulation: Elute the purified ⁶⁸Ga-DOTA-peptide from the C18 cartridge with ethanol/water and dilute with sterile saline for injection.
Application in Studying Signaling Pathways: The Glutamatergic System
While this compound itself does not directly participate in signaling pathways, the resulting radiolabeled bioconjugates are invaluable tools for studying them. For instance, a DOTA-GA conjugate of a molecule that targets a specific glutamate (B1630785) receptor can be used to visualize the distribution and density of these receptors in vivo using PET imaging.
Glutamate is the primary excitatory neurotransmitter in the central nervous system and its signaling is crucial for numerous physiological processes, including learning and memory.[4] Glutamate signaling is mediated by ionotropic (e.g., NMDA, AMPA) and metabotropic (mGluR) receptors.[5][6] Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders.
The following diagram illustrates a simplified overview of a glutamate signaling pathway that could be investigated using a targeted DOTA-GA radiopharmaceutical.
Conclusion
The bioconjugation strategy employing this compound is a robust and versatile method for the development of targeted radiopharmaceuticals. The formation of a stable thiourea bond ensures the integrity of the conjugate in vivo, while the DOTA chelator provides a reliable means of incorporating a wide range of radiometals. A thorough understanding of the reaction mechanism, quantitative parameters, and experimental protocols is essential for the successful translation of these agents from the laboratory to clinical applications. The ability to create highly specific molecular imaging probes and therapeutic agents using this chemistry holds immense promise for advancing our understanding and treatment of a multitude of diseases.
References
- 1. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intercellular Glutamate Signaling in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of p-NCS-Bz-DOTA-GA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for p-NCS-Bz-DOTA-GA (2,2',2''-(10-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid), a key bifunctional chelator used in the development of targeted radiopharmaceuticals and imaging agents. The following sections detail the synthetic strategy, experimental protocols, and relevant chemical data.
Introduction
This compound is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The addition of a glutamic acid (GA) linker and a p-isothiocyanatobenzyl (NCS-Bz) group allows for the stable chelation of various metal ions while providing a reactive moiety for conjugation to biomolecules such as antibodies and peptides.[1][2] The isothiocyanate group reacts readily with primary amine groups on proteins to form a stable thiourea (B124793) linkage.[3] This guide outlines a plausible and referenced synthesis pathway based on established chemical transformations for DOTA derivatives.
Overall Synthesis Strategy
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the DOTA-GA Core: This involves the functionalization of the DOTA macrocycle with a protected glutamic acid derivative.
-
Introduction of the p-Isothiocyanatobenzyl Moiety: This stage focuses on the coupling of the p-NCS-Bz group to the DOTA-GA core, followed by deprotection to yield the final product.
A key intermediate in this synthesis is DOTAGA-anhydride, which can be readily prepared from DOTAGA and serves as a versatile building block for further functionalization.[4][5]
Experimental Protocols
Synthesis of the DOTA-GA Core (DOTAGA)
The synthesis of the DOTA-GA core can be achieved through the alkylation of a protected cyclen derivative with a suitable glutamic acid synthon. A representative synthesis of a protected form, (R)-tBu4-DOTA-GA, is outlined below.
Diagram of the Synthesis Pathway for Protected DOTA-GA
Caption: Synthesis of the DOTA-GA core.
Experimental Steps:
A detailed, multi-step synthesis for a protected version of DOTA-GA, (R)-tBu4-DOTA-GA, has been described. This process involves the modification of glutamic acid, activation as a mesylate, and subsequent alkylation of a tri-protected cyclen derivative. The final steps involve deprotection to yield the free carboxylic acids.
Synthesis of DOTAGA-anhydride
Reaction Scheme:
DOTAGA can be readily converted to the corresponding intramolecular anhydride (B1165640) by treatment with acetic anhydride.[4][5] This anhydride is a key reactive intermediate for coupling with amine-containing linkers.
Experimental Protocol:
-
DOTAGA is suspended in acetic anhydride.
-
The mixture is heated, for example, at 60°C, for a period of time (e.g., 2 hours) to effect the formation of the anhydride.
-
The excess acetic anhydride is removed under vacuum to yield the DOTAGA-anhydride, which can often be used in the next step without further purification.
Quantitative Data for DOTAGA-anhydride Formation
| Parameter | Value | Reference |
| Starting Material | DOTAGA | [4][5] |
| Reagent | Acetic Anhydride | [4][5] |
| Yield | High | [5] |
Synthesis of this compound
The final step involves the coupling of the p-isothiocyanatobenzyl moiety to the DOTA-GA core. This can be achieved by reacting DOTAGA-anhydride with p-aminobenzylamine, followed by conversion of the terminal amine to an isothiocyanate, or potentially in one step with a suitable isothiocyanate-containing amine.
Diagram of the Final Coupling and Functionalization
Caption: Final steps in the synthesis of this compound.
Experimental Protocol (Proposed):
-
Coupling: DOTAGA-anhydride is dissolved in a suitable aprotic solvent such as DMF or DMSO. p-Aminobenzylamine is added to the solution, and the reaction is stirred at room temperature. The reaction progress can be monitored by techniques like HPLC.
-
Isothiocyanate Formation: The resulting p-aminobenzyl-DOTA-GA intermediate is then converted to the isothiocyanate. A common method for this transformation is the reaction with thiophosgene or a less hazardous thiocarbonyl transfer reagent in the presence of a base.[3]
-
Purification: The final product, this compound, is purified using preparative HPLC to achieve high purity suitable for bioconjugation.
Quantitative Data for a Related Coupling Reaction
| Parameter | Value | Reference |
| Coupling Reagents | p-NCS-benzyl-DOTA, Porphyrin-NH2 | [6] |
| Base | 2N Potassium Hydroxide | [6] |
| Solvent | Acetonitrile | [6] |
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
The synthesis of this compound is a multi-step process that leverages the versatile chemistry of the DOTA macrocycle. The key steps involve the preparation of a DOTA-GA core, its activation as an anhydride, and subsequent coupling with a bifunctional linker containing the isothiocyanate group. While a single, comprehensive protocol is not available in the public literature, this guide provides a robust and scientifically sound pathway based on published procedures for analogous compounds. The successful synthesis of this important bifunctional chelator is critical for the advancement of targeted molecular imaging and therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. US5006643A - Process for preparing isothiocyanato functionalized metal complexes - Google Patents [patents.google.com]
- 4. DOTAGA-anhydride: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of p-NCS-Bz-DOTA-GA Towards Primary Amine Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of p-isothiocyanatobenzyl-DOTA-GA (p-NCS-Bz-DOTA-GA) with primary amine groups. This bifunctional chelator is a critical tool in the development of targeted radiopharmaceuticals and other bioconjugates. Understanding its reaction chemistry is paramount for achieving optimal and reproducible conjugation to biomolecules such as antibodies, peptides, and other amine-containing ligands.
Core Reactivity of the Isothiocyanate Group
The key to the utility of this compound in bioconjugation lies in the reactivity of the isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, most notably primary amines, to form a stable thiourea (B124793) linkage.
The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon atom of the isothiocyanate. This is followed by proton transfer to the nitrogen of the isothiocyanate, yielding the stable thiourea bond.[1] This covalent bond is known for its high stability under physiological conditions, a crucial attribute for in vivo applications of the resulting bioconjugates.
Reaction Scheme:
pH Dependence of the Reaction
The reaction between an isothiocyanate and a primary amine is highly pH-dependent. For the primary amine to be nucleophilic, it must be in its unprotonated form (R-NH₂). The pKa of the ε-amino group of lysine (B10760008) residues in proteins is typically around 10.5. Therefore, to ensure a sufficient concentration of the reactive, unprotonated amine, the conjugation reaction is generally carried out under alkaline conditions. The optimal pH range for the reaction of isothiocyanates with primary amines is typically between 9.0 and 11.0.[2] At lower pH values, the amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), leading to a significant decrease in the reaction rate.
Conversely, at very high pH, competing hydrolysis of the isothiocyanate group can become a significant side reaction, reducing the overall conjugation efficiency.
Quantitative Data on Conjugation Efficiency
The efficiency of conjugating this compound to a biomolecule, often expressed as the chelator-to-antibody ratio (CAR), is influenced by several factors including the molar ratio of reactants, reaction time, temperature, and pH. The following tables summarize data from various studies on the conjugation of p-NCS-functionalized DOTA derivatives to antibodies.
Table 1: Influence of Molar Ratio on Chelator-to-Antibody Ratio (CAR)
| Antibody | Molar Ratio (Chelator:Antibody) | Reaction Conditions | Average CAR | Reference |
| Rituximab (Biosimilar) | 10:1 | pH 8-9 | 1-1.5 | [3] |
| Rituximab (Biosimilar) | 50:1 | pH 8-9 | 4.25 ± 1.04 | [3] |
| Rituximab | 5:1 | pH 9.5, 37°C, 17h | 1.62 ± 0.5 | |
| Rituximab | 10:1 | pH 9.5, 37°C, 17h | 6.42 ± 1.72 | |
| Rituximab | 50:1 | pH 9.5, 37°C, 17h | 11.01 ± 2.64 | |
| Rituximab | 10:1 | pH 8.5, 37°C, 16h | ~5 | [4] |
Table 2: Impact of Reaction Time and Temperature
| Antibody | Molar Ratio (Chelator:Antibody) | Temperature (°C) | Time (h) | Average CAR | Reference |
| Rituximab | 10:1 | 37 | 0.5 | 1-1.5 | |
| Rituximab | 50:1 | 37 | 0.5 | 4.25 ± 1.04 | |
| Rituximab | 15:1 | Room Temp | 24 | ~7 | |
| OTSA101 | 2.5:1 | 37 | 16 | ~2.1 |
Note: The specific p-NCS-DOTA derivative may vary between studies, but the general trends in reactivity are comparable.
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general framework for the conjugation of this compound to the primary amine groups of an antibody. Optimization of molar ratios, reaction time, and temperature may be required for specific antibodies.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M Sodium Bicarbonate buffer, pH 9.0.
-
PD-10 desalting column (or equivalent size-exclusion chromatography system).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer, pH 9.0, using a PD-10 desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 10-fold to 50-fold) over the antibody.
-
Slowly add the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated this compound and byproducts by size-exclusion chromatography using a PD-10 desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate (e.g., by measuring absorbance at 280 nm).
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a suitable radiometal and measuring the specific activity.
-
Spectrophotometric Quantification of Isothiocyanate Concentration
Accurate determination of the this compound concentration is crucial for achieving a target CAR. A reliable method involves the cyclocondensation reaction of the isothiocyanate with 1,2-benzenedithiol (B97157) to form 1,3-benzodithiole-2-thione (B1218078), which has a strong UV absorbance at 365 nm.[5][6]
Materials:
-
This compound solution of unknown concentration.
-
1,2-benzenedithiol solution (4 mM in methanol).
-
100 mM potassium phosphate (B84403) buffer, pH 8.5.
-
Methanol.
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
500 µL of 100 mM potassium phosphate buffer, pH 8.5.
-
A known volume of the this compound solution (diluted if necessary to be within the linear range of the assay).
-
500 µL of 4 mM 1,2-benzenedithiol solution in methanol.
-
-
Prepare a blank sample containing all components except the this compound solution.
-
-
Incubation:
-
Tightly cap the tubes and incubate at 65°C for 1 hour.
-
-
Spectrophotometric Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the samples at 365 nm against the blank.
-
-
Calculation:
-
Calculate the concentration of the isothiocyanate using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of 1,3-benzodithiole-2-thione (23,000 M⁻¹cm⁻¹ at 365 nm).[5]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the isothiocyanate in the final reaction mixture.
-
-
Remember to account for any dilutions made to the original this compound solution.
-
Conclusion
The reaction of this compound with primary amine groups is a robust and efficient method for the preparation of stable bioconjugates. By carefully controlling the reaction parameters, particularly pH and the molar ratio of reactants, researchers can achieve a desired degree of conjugation. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the development of novel targeted therapeutics and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chelating Properties of p-NCS-Bz-DOTA-GA for Radiometals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator p-NCS-Bz-DOTA-GA, formally known as 2,2',2''-(10-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, represents a significant tool in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][] Its unique structure, incorporating a DOTA macrocycle, a glutamic acid (GA) linker, and a para-isothiocyanatobenzyl (p-NCS-Bz) group, allows for the stable chelation of a variety of radiometals and covalent conjugation to biomolecules such as peptides and antibodies.[1] This guide provides a comprehensive overview of its chelating properties, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Principles of this compound Chelation
The efficacy of this compound as a chelator is rooted in the robust coordination chemistry of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. DOTA is a highly effective chelating agent for a range of trivalent radiometals due to its pre-organized structure which forms thermodynamically stable and kinetically inert complexes.[3][4] The glutamic acid linker provides spacing between the chelator and the conjugated biomolecule, which can be crucial for maintaining the biological activity of the targeting vector. The p-NCS-Bz group enables efficient and stable covalent attachment to primary amine groups on proteins and peptides.[1][5]
Quantitative Data on Chelation Properties
While specific quantitative data for this compound is not extensively published, its chelating behavior can be reliably inferred from studies on DOTA and its closely related derivatives. The following tables summarize key quantitative parameters for DOTA with relevant radiometals.
Table 1: Thermodynamic Stability Constants of Metal-DOTA Complexes
| Radiometal Ion | Log KML | Comments |
| Ga³⁺ | 26.05 | Determined by out-of-cell pH-potentiometric titrations. The high stability constant indicates a strong metal-ligand interaction.[6] |
| Ga³⁺ | 21.33 | This value is also reported in the literature, differences may arise from experimental conditions.[7] |
| Y³⁺ | - | DOTA is a standard chelator for ⁹⁰Y in radioimmunotherapy.[5] |
| Lu³⁺ | - | Widely used for chelation of ¹⁷⁷Lu in targeted radionuclide therapy.[5] |
| In³⁺ | - | DOTA forms stable complexes with ¹¹¹In for SPECT imaging.[7] |
| Cu²⁺ | - | DOTA is also utilized for chelating copper radioisotopes like ⁶⁴Cu and ⁶⁷Cu.[5][8] |
| Sc³⁺ | - | DOTA and its analogues form stable complexes with scandium radioisotopes (e.g., ⁴⁴Sc, ⁴⁷Sc).[4] |
| Ac³⁺ | - | While DOTA can chelate ²²⁵Ac, there are concerns about the in vivo stability of the complex.[9] |
| Pb²⁺ | - | Pb-DOTA complexes are generally stable but can be prone to demetallation under acidic conditions.[10] |
Table 2: Radiolabeling Efficiency and Conditions for DOTA-Conjugates
| Radiometal | Biomolecule | Labeling Conditions | Radiochemical Yield (%) | Reference |
| ⁶⁸Ga | DOTA-TOC | - | 27.51 ± 14.93 (2-4 µg peptide), 60.37 ± 28.56 (5-20 µg peptide) | [11] |
| ⁶⁷Ga | DOTA-Bn-TOC | 95 °C, 5 min | 97.4 ± 0.5 | [12][13] |
| ¹⁷⁷Lu | Rituximab-p-NCS-Bz-DOTA | - | - | [5] |
| ⁸⁸Y | anti-CD11c-antibody-p-SCN-Bz-DOTA | Room temperature, <16 hours | Quantitative | [14] |
| ⁶⁴Cu | Trastuzumab-DOTA | Room temperature or 40°C, 15-90 min | Variable, dependent on conditions | [15] |
| ¹¹¹In | DOTA-PEG-Tz | 80 °C, 15 min | >95% | [16] |
| ⁹⁰Y | DOTA-Tz | - | - | [16] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in radiopharmaceutical development. The following sections outline key experimental procedures.
Synthesis of p-NCS-Bz-DOTA
The synthesis of the isothiocyanate derivative of DOTA is a foundational step. A common method involves the reduction of a para-nitrobenzyl-DOTA derivative to a para-aminobenzyl-DOTA, followed by reaction with thiophosgene (B130339).
Protocol:
-
Reduction of p-NO₂-Bz-DOTA: The starting material, p-NO₂-Bz-DOTA, is reduced to p-NH₂-Bz-DOTA using a catalyst such as Palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out in a methanol/water mixture for several hours.[14]
-
Thiophosgenation: The resulting p-NH₂-Bz-DOTA is then reacted with thiophosgene in an acidic solution (e.g., 3 N HCl).[14]
-
Extraction and Purification: The product, p-SCN-Bz-DOTA, is extracted from the aqueous solution using an organic solvent like chloroform. The organic phases are combined, evaporated to dryness, and the product is then dissolved in water and lyophilized to obtain a solid powder.[14]
Conjugation of this compound to Antibodies
The isothiocyanate group of this compound readily reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on antibodies to form a stable thiourea (B124793) bond.
Protocol:
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer, typically a bicarbonate or borate (B1201080) buffer with a pH between 8.2 and 9.5, to ensure the targeted amine groups are deprotonated and reactive.[5]
-
Chelator Preparation: this compound is dissolved in a small amount of a suitable solvent, such as 0.1 N HCl, before being added to the antibody solution.[14]
-
Conjugation Reaction: The chelator solution is added to the antibody solution at a specific molar ratio (e.g., 5:1 to 50:1 chelator to antibody). The reaction mixture is incubated at room temperature or 37°C for a period ranging from 30 minutes to several hours with gentle stirring.[5]
-
Purification: Unconjugated chelator is removed from the immunoconjugate using size-exclusion chromatography (e.g., PD-10 desalting columns) or diafiltration. The purified conjugate is typically eluted with a buffer suitable for long-term storage and subsequent radiolabeling, such as 0.25 M ammonium (B1175870) acetate (B1210297) at pH 5.5.[5]
-
Characterization: The number of chelators conjugated per antibody molecule is determined using methods such as spectrophotometric assays or MALDI-TOF mass spectrometry.[5][15]
Radiolabeling of DOTA-GA-Conjugated Biomolecules
The DOTA-GA-conjugate is radiolabeled by incubating it with the desired radiometal in a suitable buffer.
Protocol:
-
Radiometal Preparation: The radiometal (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃, ⁹⁰YCl₃) is obtained from a generator or as a purified solution. The pH of the radiometal solution is adjusted to be within the optimal range for labeling, typically between 3.8 and 5.5.[17]
-
Labeling Reaction: The DOTA-GA-conjugated biomolecule is incubated with the radiometal solution at a specific temperature. For many radiometals, heating at 80-95°C for 5-15 minutes is common to achieve high labeling efficiency.[12][13][16] However, for temperature-sensitive biomolecules like antibodies, labeling is often performed at lower temperatures (e.g., 37-43°C) for a longer duration.[8]
-
Quality Control: The radiochemical purity of the final product is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows.
Caption: General workflow for the synthesis, bioconjugation, and radiolabeling of a this compound based radiopharmaceutical.
Caption: Logical relationship between the structural components of this compound and their respective functions.
Conclusion
This compound is a versatile and powerful bifunctional chelator for the development of targeted radiopharmaceuticals. Its design leverages the exceptional chelating ability of the DOTA macrocycle, while the integrated linker and conjugation moiety facilitate its attachment to a wide range of biomolecules. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of nuclear medicine.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. download.uni-mainz.de [download.uni-mainz.de]
- 15. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 17. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to p-NCS-Bz-DOTA-GA: Solubility, Storage, and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bifunctional chelator p-NCS-Bz-DOTA-GA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1-glutamic acid-4,7,10-triacetic acid). It is a key reagent in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. This document outlines its solubility characteristics, recommended storage conditions, and detailed protocols for its conjugation to biomolecules and subsequent radiolabeling.
Physicochemical Properties and Storage
This compound is a white powder with a molecular weight of 622.69 g/mol .[][2] Proper handling and storage are crucial to maintain its reactivity and ensure successful conjugation.
Solubility
The solubility of this compound is a critical parameter for its use in bioconjugation reactions. While its solubility in aqueous buffers is limited, it is soluble in organic solvents. It is important to note that the use of freshly opened, anhydrous solvents is recommended as the presence of moisture can affect the stability of the isothiocyanate group.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (200.74 mM) | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[3] |
| Water | Not readily soluble | |
| Ethanol | Data not available | |
| N,N-Dimethylformamide (DMF) | Data not available |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a sealed container, protected from light and moisture.[] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles.[3] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles.[3] |
For transportation, the solid compound can be shipped at ambient temperature for up to two weeks.
Experimental Protocols
The isothiocyanate group (-NCS) of this compound reacts with primary amine groups on biomolecules, such as the lysine (B10760008) residues of antibodies or peptides, to form a stable thiourea (B124793) bond. This allows for the covalent attachment of the DOTA-GA chelator, which can then be used to complex a variety of radiometals.
Antibody Conjugation Protocol
This protocol provides a general procedure for the conjugation of this compound to a monoclonal antibody (mAb). Optimization of the molar ratio of chelator to antibody may be necessary for specific applications.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or carbonate/bicarbonate buffer, pH 8.5-9.5
-
Purification column (e.g., PD-10 desalting column)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5) for elution
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, it should be buffer exchanged into PBS. The antibody concentration should be adjusted to 1-2 mg/mL.
-
Chelator Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.5 using the conjugation buffer.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. Molar ratios of 1:5, 1:10, or 1:50 (mAb:chelator) have been reported, depending on the desired degree of conjugation.[4]
-
Incubate the reaction mixture at 37°C for 1-17 hours with gentle agitation.[4] The incubation time will depend on the desired chelator-to-antibody ratio.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by purifying the conjugate using a PD-10 desalting column.
-
Equilibrate the column with 0.1 M ammonium acetate buffer (pH 5.5).
-
Apply the reaction mixture to the column and elute with the same buffer.
-
Collect the fractions containing the conjugated antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometric method (e.g., A280).
-
The number of chelator molecules per antibody can be determined using various methods, including spectrophotometric assays with a known metal standard or by mass spectrometry.[4]
-
Radiolabeling Protocol
This protocol describes a general method for radiolabeling the DOTA-GA-conjugated antibody with a trivalent radiometal such as Yttrium-88 (⁸⁸Y), Lutetium-177 (¹⁷⁷Lu), or Actinium-225 (²²⁵Ac).
Materials:
-
DOTA-GA-conjugated antibody
-
Radiometal solution (e.g., ⁸⁸YCl₃, ¹⁷⁷LuCl₃, or ²²⁵Ac in dilute HCl)
-
Reaction buffer: 0.1 M ammonium acetate, pH 5.5
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-GA-conjugated antibody with the reaction buffer.
-
Add the radiometal solution to the antibody conjugate. The volume and amount of radioactivity will depend on the desired specific activity.
-
-
Incubation:
-
Incubate the reaction mixture at a temperature ranging from room temperature to 95°C. For many trivalent radiometals, incubation at 37°C for 30-60 minutes is sufficient.[5][6] However, for some radiometals like ⁶⁸Ga, higher temperatures (95°C) for shorter durations (10-15 minutes) may be required.[7]
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled antibody using ITLC. A suitable mobile phase (e.g., 0.1 M sodium citrate) should be used to separate the radiolabeled antibody from free radiometal.
-
The radiolabeled antibody should remain at the origin, while the free radiometal will migrate with the solvent front.
-
Radiochemical purity is calculated as the percentage of radioactivity associated with the antibody.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level (typically >95%), the radiolabeled antibody can be purified using a size-exclusion column to remove any remaining free radiometal.
-
Application Workflow
The primary application of this compound is in the development of targeted radiopharmaceuticals. The following diagram illustrates the general workflow from chelator to clinical application.
Caption: Workflow for this compound in Targeted Radiopharmaceutical Development.
This workflow highlights the sequential steps of conjugating the chelator to a targeting biomolecule, followed by radiolabeling and subsequent application in either diagnostic imaging or radionuclide therapy. The stability and purity of the final radiolabeled conjugate are critical for its successful in vivo use.
References
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for p-NCS-Bz-DOTA-GA Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the bifunctional chelator p-NCS-Bz-DOTA-GA to a monoclonal antibody (mAb). This procedure is a critical step in the development of antibody-drug conjugates (ADCs) and radioimmunotherapeutics, where the DOTA-GA moiety serves to chelate a diagnostic or therapeutic radionuclide. The inclusion of a glutamic acid (GA) linker can influence the pharmacokinetic properties of the final conjugate.
Introduction
The conjugation of chelating agents to monoclonal antibodies is a fundamental process in the creation of targeted radiopharmaceuticals. The this compound chelator is an attractive option due to the isothiocyanate (-NCS) group, which reacts specifically with primary amines (such as the ε-amino group of lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond. The DOTA cage is then available for robust chelation of a variety of radiometals. The glutamic acid linker can potentially enhance the stability and in vivo performance of the resulting radioimmunoconjugate.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation of this compound to a monoclonal antibody. Optimal conditions may vary depending on the specific antibody and desired chelate-to-antibody ratio (CAR).
| Parameter | Recommended Range | Typical Value | Notes |
| Molar Ratio (Chelator:Antibody) | 5:1 to 50:1 | 20:1 | Higher ratios can lead to increased CAR but may also result in antibody aggregation or loss of immunoreactivity.[1] |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can promote aggregation. |
| Reaction Buffer | Carbonate/Bicarbonate or Borate Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 | The alkaline pH is crucial for the deprotonation of lysine ε-amino groups, facilitating the reaction with the isothiocyanate group. |
| Reaction Temperature | 4°C to 37°C | Room Temperature (20-25°C) | Incubation at 37°C can shorten the reaction time but may increase the risk of antibody denaturation.[1] |
| Reaction Time | 1 - 24 hours | 4 hours | Longer incubation times can lead to higher conjugation efficiency but should be optimized to avoid antibody degradation.[1] |
| Purification Method | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | SEC (e.g., PD-10 column) | Efficiently removes unreacted chelator and buffer components. |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Chloride (NaCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
0.1 M Sodium Bicarbonate Buffer, pH 9.0
-
Spectrophotometer (for protein concentration measurement)
-
Reaction tubes and other standard laboratory equipment
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer such as PBS. This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to the desired level (typically 1-10 mg/mL) using the reaction buffer (0.1 M Sodium Bicarbonate, pH 9.0).
-
Protein Quantification: Accurately determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).
Conjugation Reaction
-
Prepare Chelator Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mg/mL.
-
Calculate Molar Ratio: Based on the antibody amount and the desired molar excess of the chelator, calculate the volume of the this compound stock solution to be added.
-
Initiate Conjugation: Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4 hours with gentle agitation. Alternatively, the reaction can be performed at 37°C for 1-2 hours or at 4°C overnight.[1]
Purification of the DOTA-GA-Antibody Conjugate
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., PD-10) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Sample Loading: Load the entire conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the DOTA-GA-antibody conjugate with PBS, pH 7.4. The conjugate will elute in the void volume, while the smaller, unreacted chelator molecules will be retained.
-
Fraction Collection: Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).
Quality Control
-
Chelator-to-Antibody Ratio (CAR) Determination: The number of DOTA-GA molecules conjugated per antibody can be determined using various methods, including MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a metal ion like Arsenazo(III).[1]
-
Immunoreactivity: Assess the binding affinity of the DOTA-GA-antibody conjugate to its target antigen using methods such as ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's function.
-
Purity and Aggregation: Analyze the purity and aggregation state of the final conjugate using size exclusion high-performance liquid chromatography (SE-HPLC).
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: this compound and antibody reaction.
References
Step-by-step p-NCS-Bz-DOTA-GA peptide labeling procedure
Application Note & Protocol
Topic: Step-by-Step p-NCS-Bz-DOTA-GA Peptide Labeling Procedure Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the conjugation of peptides with the bifunctional chelator p-isothiocyanatobenzyl-DOTA-GA (this compound) and their subsequent radiolabeling, primarily exemplified with Gallium-68 (⁶⁸Ga). The this compound serves as a critical linker in radiopharmaceutical development. Its DOTA-GA moiety securely chelates trivalent radiometals, while the isothiocyanate (-NCS) group enables covalent conjugation to primary amines on peptides, such as the N-terminus or lysine (B10760008) side chains, through a stable thiourea (B124793) bond.[1][2] This protocol outlines the necessary materials, step-by-step procedures for conjugation, purification of the conjugate, radiolabeling, final purification of the radiolabeled peptide, and essential quality control measures.
Experimental Overview
The overall workflow involves a two-part process: first, the covalent attachment of the chelator to the peptide, followed by the incorporation of the radionuclide into the chelate.
References
Application Notes: Radiolabeling Proteins with p-NCS-Bz-DOTA-GA and Gallium-68
Introduction
The conjugation of bifunctional chelators to proteins, such as antibodies, enables the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging. The chelator p-NCS-Bz-DOTA-GA features a p-isothiocyanato-benzyl group (NCS), which covalently binds to primary amine groups on proteins (e.g., lysine (B10760008) residues), and a DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutamic acid-4,7,10-triacetic acid) framework that firmly complexes the positron-emitting radionuclide Gallium-68 (B1239309) (⁶⁸Ga).[1][2] This system allows for the creation of ⁶⁸Ga-labeled proteins for in vivo imaging, leveraging the favorable decay characteristics of ⁶⁸Ga (t½ = 68 min) for applications in oncology, immunology, and drug development.[3][4] The following protocols provide a detailed methodology for protein conjugation, subsequent radiolabeling with ⁶⁸Ga, and quality control procedures.
Principle of the Method
The process involves two primary stages:
-
Conjugation: The isothiocyanate group of this compound reacts with lysine residues on the target protein under slightly alkaline conditions (pH 9.0-9.5) to form a stable thiourea (B124793) bond.[5][6] Unreacted chelator is then removed via size-exclusion chromatography.
-
Radiolabeling: The DOTA-GA moiety of the purified protein conjugate chelates ⁶⁸Ga³⁺, which is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.[7] The reaction is performed in an acidic buffer (pH 3.5-4.5) and often requires heating to ensure efficient and stable complexation.[8][9] The final product is purified to remove unchelated ⁶⁸Ga.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Target Protein
This protocol describes the covalent attachment of the bifunctional chelator to a protein, such as a monoclonal antibody (mAb).
Materials:
-
Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS)
-
This compound
-
0.1 M Sodium Bicarbonate Buffer (pH 9.2), sterile-filtered
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 Sephadex G-25 M)
-
0.25 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.5), sterile-filtered
-
Spectrophotometer
Procedure:
-
Protein Preparation: Buffer exchange the target protein into 0.1 M Sodium Bicarbonate Buffer (pH 9.2) to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Purification:
-
Equilibrate a PD-10 size-exclusion column with 0.25 M Ammonium Acetate Buffer (pH 5.5).[10]
-
Load the reaction mixture onto the column to separate the DOTA-GA-protein conjugate from unreacted chelator.
-
Elute the conjugate with the ammonium acetate buffer and collect fractions.
-
Measure the protein concentration of the fractions using a spectrophotometer at 280 nm. Pool the protein-containing fractions.
-
-
Characterization (Optional): Determine the average number of chelators conjugated per protein molecule using methods such as spectrophotometric assay or mass spectrometry.[6][10]
-
Storage: Store the purified DOTA-GA-protein conjugate at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
Protocol 2: Radiolabeling with Gallium-68
This protocol details the chelation of ⁶⁸Ga by the DOTA-GA-protein conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation-exchange cartridge (e.g., BondElut SCX) for ⁶⁸Ga purification (optional but recommended)[11]
-
5 M NaCl solution for cartridge elution[11]
-
DOTA-GA-protein conjugate (from Protocol 1)
-
1 M Sodium Acetate or Ammonium Acetate buffer (pH ~4.0)[11][12]
-
Heating block or water bath
-
C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) for final purification[13]
-
Ethanol and sterile water for injection
-
Dose calibrator
Procedure:
-
⁶⁸Ga Elution and Purification:
-
Labeling Reaction:
-
In a sterile reaction vial, add 20-100 µg of the DOTA-GA-protein conjugate.
-
Add sodium acetate or ammonium acetate buffer to adjust the pH to between 3.5 and 4.5.[4][8]
-
Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial.
-
Incubate the mixture at 85-95°C for 10-15 minutes.[4][13] Note: For heat-sensitive proteins, lower temperatures and longer incubation times may need to be optimized.
-
-
Final Purification:
-
After incubation, purify the reaction mixture using a C18 SPE cartridge to remove unchelated ⁶⁸Ga.[13]
-
Wash the cartridge with sterile water to remove hydrophilic impurities.
-
Elute the final [⁶⁸Ga]Ga-DOTA-GA-protein product with a small volume of 50% ethanolic saline solution.[13]
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Activity Measurement: Measure the final product activity in a dose calibrator and calculate the radiochemical yield (RCY).
Protocol 3: Quality Control
Quality control (QC) is essential to ensure the purity and safety of the radiopharmaceutical.
Materials:
-
Instant thin-layer chromatography (iTLC-SG) strips
-
Mobile Phases:
-
For free ⁶⁸Ga: 0.1 M Sodium Citrate (B86180) buffer, pH 5.5. ([⁶⁸Ga]Ga-DOTA-GA-protein stays at the origin, free ⁶⁸Ga moves with the solvent front).
-
For colloidal ⁶⁸Ga: 1:1 mixture of 1 M Ammonium Acetate and Methanol. ([⁶⁸Ga]Ga-DOTA-GA-protein moves with the solvent front, colloidal ⁶⁸Ga stays at the origin).[14]
-
-
Radio-TLC scanner
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector and a size-exclusion column (for protein integrity) or a C18 column (for purity).
Procedure:
-
Radiochemical Purity (RCP) by iTLC:
-
Spot a small amount of the final product onto two separate iTLC strips.
-
Develop one strip in the sodium citrate mobile phase and the other in the ammonium acetate/methanol mobile phase.
-
Scan the strips using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the labeled protein, free ⁶⁸Ga, and colloidal ⁶⁸Ga.
-
-
RCP by Radio-HPLC:
-
Inject an aliquot of the final product into an HPLC system equipped with a radiodetector.
-
Using a size-exclusion column, confirm that the radioactivity co-elutes with the protein peak.
-
Using a reverse-phase C18 column, determine the percentage of labeled product versus impurities. The retention time of the labeled protein should be distinct from that of free ⁶⁸Ga.[16]
-
-
Other QC Tests: Perform tests for pH, sterility, and endotoxin (B1171834) levels as required for clinical applications.[17]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the radiolabeling process, based on literature values for similar DOTA-conjugated biomolecules.
Table 1: Typical Radiolabeling and Quality Control Parameters
| Parameter | Typical Value | Reference |
| Radiochemical Purity (RCP) | > 95% | [15][16][17] |
| Radiochemical Yield (RCY) | 55% - 95% | [14][15] |
| Specific Activity | 20 - 50 GBq/µmol | [15] |
| Reaction Time (Labeling) | 5 - 20 minutes | [8][13] |
| Reaction Temperature | 80 - 95 °C | [4][8] |
Table 2: Stability of [⁶⁸Ga]Ga-DOTA-Conjugated Proteins
| Condition | Incubation Time | Radiochemical Purity | Reference |
| Saline Solution (37°C) | 140 hours | > 92% | [18] |
| Human Serum (37°C) | 4 hours | > 95% | [13] |
| Human Serum (37°C) | 140 hours | ~53% | [18] |
Note: Stability can be highly dependent on the specific protein and the number of chelators attached.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 89Zr-Radiolabelling of p-NCS-Bz-DFO-Anti-HER2 Affibody Immunoconjugate: Characterization and Assessment of In Vitro Potential in HER2-Positive Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lutetium-177 Radioimmunotherapy using p-NCS-Bz-DOTA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioimmunotherapy (RIT) is a targeted cancer treatment modality that utilizes monoclonal antibodies (mAbs) to deliver cytotoxic radiation directly to tumor cells. Lutetium-177 (¹⁷⁷Lu) is a choice radionuclide for RIT due to its favorable decay characteristics, including a 6.7-day half-life and the emission of both therapeutic β⁻ particles and imageable γ photons.[1][2] The stable attachment of ¹⁷⁷Lu to a tumor-targeting mAb is crucial for the efficacy and safety of the radioimmunoconjugate. This is achieved through the use of a bifunctional chelator, which binds the radiometal on one end and covalently attaches to the antibody on the other.
p-NCS-Bz-DOTA-GA is a bifunctional chelator designed for this purpose. It features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for avidly chelating ¹⁷⁷Lu, and a p-isothiocyanatobenzyl (p-NCS-Bz) group for the stable covalent conjugation to lysine (B10760008) residues on the monoclonal antibody.[3] The glutamic acid (GA) linker can further influence the pharmacokinetics of the resulting radioimmunoconjugate. These application notes provide detailed protocols for the conjugation of this compound to antibodies, subsequent radiolabeling with ¹⁷⁷Lu, and in vitro and in vivo evaluation of the resulting radioimmunoconjugate.
Experimental Protocols
Conjugation of this compound to Monoclonal Antibody
This protocol outlines the covalent attachment of the this compound chelator to a monoclonal antibody. The isothiocyanate group of the chelator reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable thiourea (B124793) bond.
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of primary amines)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Chelator Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the this compound solution to the mAb solution at a specific molar ratio (e.g., 10:1, 20:1, or 50:1 chelator to mAb). The optimal ratio should be determined empirically for each antibody to achieve a desired number of chelators per antibody (typically 2-8) without compromising immunoreactivity.[4][5]
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.[5]
-
-
Purification:
-
Remove unconjugated chelator and DMSO by size-exclusion chromatography using a PD-10 desalting column equilibrated with 0.25 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0-5.5).[5]
-
Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the protein concentration of the purified DOTA-GA-mAb conjugate using a spectrophotometer (e.g., NanoDrop) or a protein assay (e.g., BCA).
-
Determine the average number of DOTA-GA molecules conjugated per mAb molecule. This can be done using various methods, including mass spectrometry or a colorimetric assay with a known metal ion that complexes with DOTA.[4][5]
-
-
Storage: Store the purified DOTA-GA-mAb conjugate at 2-8°C or frozen at -20°C or -80°C for long-term storage.
Radiolabeling of DOTA-GA-mAb with Lutetium-177
This protocol describes the chelation of ¹⁷⁷Lu by the DOTA-GA-conjugated antibody.
Materials:
-
DOTA-GA-mAb conjugate
-
¹⁷⁷LuCl₃ solution in dilute HCl (e.g., 0.04 M HCl)[6]
-
Ammonium acetate buffer (0.25 M, pH 5.0-5.5)
-
Gentisic acid or ascorbic acid (radioprotectant/antioxidant)[6]
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup:
-
In a sterile, pyrogen-free vial, combine the DOTA-GA-mAb conjugate (typically 50-100 µg) with ammonium acetate buffer.
-
Add a radioprotectant such as gentisic or ascorbic acid to a final concentration of 1-5 mg/mL to prevent radiolysis.[6]
-
-
Radiolabeling:
-
Add the required activity of ¹⁷⁷LuCl₃ solution to the vial. The specific activity of the final product will depend on the amount of antibody and ¹⁷⁷Lu used.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.[7]
-
-
Quality Control - Radiochemical Purity (RCP):
-
Determine the RCP of the ¹⁷⁷Lu-DOTA-GA-mAb using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0). In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ¹⁷⁷Lu moves with the solvent front (Rf = 1).
-
Scan the strip using a radio-TLC scanner or cut the strip in half and measure the activity of each piece in a gamma counter to calculate the percentage of activity associated with the antibody. An RCP of >95% is generally required.[8]
-
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a PD-10 column to remove free ¹⁷⁷Lu.
-
Final Formulation: The final product should be formulated in a physiologically compatible buffer, such as saline, for in vitro and in vivo studies.
In Vitro Cell Binding and Immunoreactivity
This protocol assesses the ability of the ¹⁷⁷Lu-DOTA-GA-mAb to bind specifically to its target antigen on cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium
-
¹⁷⁷Lu-DOTA-GA-mAb
-
Unlabeled mAb (for blocking)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 0.5-1 x 10⁶ cells/well) into a multi-well plate and allow them to attach overnight.
-
Binding Assay:
-
Wash the cells with cold PBS.
-
Add increasing concentrations of ¹⁷⁷Lu-DOTA-GA-mAb to the wells.
-
For blocking studies, add a 100-fold molar excess of unlabeled mAb to a parallel set of wells 30 minutes before adding the radiolabeled antibody.
-
Incubate at 4°C for 1-2 hours to assess cell surface binding.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound radioactivity.
-
Cell Lysis and Counting:
-
Lyse the cells with 1 M NaOH.
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
-
Data Analysis: Calculate the percentage of cell-bound radioactivity. Specific binding is determined by subtracting the radioactivity in the blocked wells from the total radioactivity bound.
In Vitro Cytotoxicity Assay
This protocol evaluates the ability of ¹⁷⁷Lu-DOTA-GA-mAb to kill target cancer cells.
Materials:
-
Target antigen-positive cancer cell line
-
Cell culture medium
-
¹⁷⁷Lu-DOTA-GA-mAb
-
Unlabeled mAb and unconjugated ¹⁷⁷LuCl₃ (as controls)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment:
-
Treat the cells with increasing activities of ¹⁷⁷Lu-DOTA-GA-mAb.
-
Include control groups: untreated cells, cells treated with unlabeled mAb, and cells treated with ¹⁷⁷LuCl₃.
-
Incubate the cells for a period that allows for the biological effects of radiation to manifest (e.g., 3-7 days).
-
-
Viability Assessment:
-
At the end of the incubation period, assess cell viability using a chosen assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability versus the activity of the radioimmunoconjugate to determine the IC50 (the concentration required to inhibit cell growth by 50%).
-
In Vivo Biodistribution in Animal Models
This protocol determines the distribution, tumor uptake, and clearance of ¹⁷⁷Lu-DOTA-GA-mAb in tumor-bearing animal models (e.g., mice with xenograft tumors).
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with human cancer xenografts)
-
¹⁷⁷Lu-DOTA-GA-mAb
-
Anesthesia
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Animal Preparation: Use mice with established tumors of a suitable size (e.g., 100-200 mm³).
-
Injection:
-
Tissue Collection:
-
At various time points post-injection (e.g., 4, 24, 48, 72, and 168 hours), euthanize groups of mice (n=3-5 per group).[9]
-
Collect blood and dissect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, bone).
-
-
Measurement and Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of ¹⁷⁷Lu-DOTA-M5A on Colorectal Cancer Spheroids [11]
| Cell Line (CEA Expression) | Treatment | Spheroid Size Ratio (Day 12) | Cell Viability (%) (Day 12) |
| SNU1544 (High) | Untreated Control | 9.5 ± 1.3 | 100 |
| 10 kBq ¹⁷⁷Lu-DOTA-M5A | 3.6 ± 0.5 | 54 ± 13 | |
| 40 kBq ¹⁷⁷Lu-DOTA-M5A | 2.3 ± 0.6 | 21 ± 1 | |
| HT55 (High) | Untreated Control | 5.2 ± 0.5 | 100 |
| 10 kBq ¹⁷⁷Lu-DOTA-M5A | 1.6 ± 0.4 | 72 ± 5 | |
| 20 kBq ¹⁷⁷Lu-DOTA-M5A | 1.0 ± 0.2 | 27 ± 10 | |
| LS174T (Low) | Untreated Control | - | 100 |
| ¹⁷⁷Lu-DOTA-M5A | No significant effect | - |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-3/F11 in Mice with C4-2 Prostate Cancer Xenografts (%ID/g) [9]
| Organ/Tissue | 4 h | 24 h | 48 h | 72 h | 168 h |
| Blood | 27.7 ± 0.5 | - | - | 10.7 ± 1.2 | - |
| Liver | 17.3 ± 1.3 | - | - | 10.0 ± 0.8 | - |
| Tumor | - | - | - | - | - |
| Tumor-to-Muscle Ratio | - | - | - | >70 | - |
| Tumor-to-Blood Ratio | - | - | - | >4.5 | - |
Table 3: Effect of DOTA Conjugation on Tumor Uptake and Blood Clearance of ¹⁷⁷Lu-1C1m-Fc at 24h post-injection [12]
| Number of DOTA per Antibody | Tumor Uptake (%ID/g) | Blood Clearance (%ID/g) | Tumor/Liver Ratio |
| 1 | ~18.8 | 10.2 ± 0.6 | 2.0 |
| 3 | ~18.8 | - | - |
| 11 | 5.3 ± 1.6 | 2.2 ± 0.7 | 0.15 |
Visualizations
Caption: Workflow for the preparation and evaluation of ¹⁷⁷Lu-DOTA-GA-mAb.
Caption: Mechanism of action for ¹⁷⁷Lu-DOTA-GA-mAb radioimmunotherapy.
References
- 1. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]
- 2. Developments in 177Lu-based radiopharmaceutical therapy and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Testing of 177Lu-Labelled Anti-PSMA Antibody as a New Radioimmunotherapeutic Agent Against Prostate Cancer | In Vivo [iv.iiarjournals.org]
- 10. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Characterization of 177Lu-DOTA-M5A Anti-Carcinoembryonic Antigen Humanized Antibody and HSP90 Inhibition for Potentiated Radioimmunotherapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of p-NCS-Bz-DOTA-GA to Antibody Lysine Residues
For researchers, scientists, and drug development professionals, the stable conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of antibody-radionuclide conjugates (ARCs) for diagnostic imaging and therapeutic applications.[1][2] The bifunctional chelator p-isothiocyanatobenzyl-DOTA-GA (p-NCS-Bz-DOTA-GA) is designed for this purpose, enabling the covalent attachment of the DOTA macrocycle to antibodies.
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component serves as a robust chelator for a variety of radiometals, including therapeutic β-emitters like ¹⁷⁷Lu and ⁹⁰Y, and diagnostic isotopes like ⁶⁸Ga and ¹¹¹In.[1][2] The conjugation chemistry targets the ε-amino groups of lysine (B10760008) residues, which are abundant and often surface-exposed on typical IgG antibodies.[3] The isothiocyanate (-NCS) group on the benzyl (B1604629) linker reacts with the primary amine of lysine to form a stable thiourea (B124793) bond, providing a reliable method for antibody modification.[4][5]
This document provides a detailed protocol for the conjugation of this compound to antibody lysine residues, including methods for purification and characterization of the resulting immunoconjugate.
Chemical Principle
The conjugation reaction involves a nucleophilic addition of the primary amine of a lysine residue to the electrophilic isothiocyanate group of this compound. This reaction is typically performed under slightly alkaline conditions (pH 8.5-9.0) to ensure the lysine amine is deprotonated and thus more nucleophilic. The resulting thiourea linkage is highly stable under physiological conditions.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4, metal-free
-
HEPES or Borate buffer (0.1 M, pH 8.5-9.0), metal-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate (NaOAc) buffer (e.g., 20 mM, pH 7.0), metal-free
-
Centrifugal concentrators (e.g., 10,000 MWCO)[6]
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or equivalent)
-
Spectrophotometer (for protein concentration)
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization
Antibody Preparation
-
Buffer Exchange: The antibody must be in a buffer that is free of primary amines (like Tris) which would compete with the lysine residues for conjugation. Exchange the antibody into a suitable buffer (e.g., 0.1 M HEPES, pH 8.5) using a centrifugal concentrator or dialysis.[6]
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL. Higher concentrations can promote the conjugation reaction.
-
Metal Removal: To prevent chelation of trace metals by DOTA, it is recommended to treat the antibody solution with a chelating agent like DTPA overnight, followed by thorough buffer exchange to remove the DTPA.[6]
Conjugation Reaction
-
Chelator Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
Reaction Setup: Add the required volume of the this compound stock solution to the antibody solution. The molar ratio of chelator to antibody is a critical parameter that needs to be optimized for each specific antibody. A starting point is often a 20-30 fold molar excess of the chelator.[6]
-
pH Adjustment: Gently mix the reaction and, if necessary, adjust the pH to 8.5-9.0 by adding small aliquots of a suitable base (e.g., 0.1 N NaOH).
-
Incubation: Incubate the reaction mixture for 12-18 hours at room temperature with gentle stirring.[6] For some antibodies, incubation at 4°C for a longer period may be preferable to maintain antibody integrity.
Purification of the Antibody-DOTA Conjugate
-
Removal of Unreacted Chelator: After the incubation period, the unreacted this compound and any byproducts must be removed. This is typically achieved using size-exclusion chromatography.
-
SEC Protocol:
-
Equilibrate a PD-10 desalting column with a suitable storage buffer (e.g., 20 mM Sodium Acetate, 150 mM NaCl, pH 7.0).
-
Apply the reaction mixture to the column.
-
Elute the antibody-DOTA conjugate with the equilibration buffer. The conjugate will elute in the void volume, while the smaller, unreacted chelator molecules will be retained.
-
-
Concentration and Storage: Concentrate the purified conjugate using a centrifugal concentrator. Determine the final protein concentration via spectrophotometry (A280). Store the conjugate at 4°C or frozen at -80°C for long-term storage.
Characterization of the Conjugate
-
Chelator-to-Antibody Ratio (CAR):
-
Mass Spectrometry: The most accurate method to determine the CAR is by MALDI-TOF or ESI-MS. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the average number of DOTA molecules per antibody.[4][7]
-
Spectrophotometric Methods: A less direct method involves a colorimetric assay after chelating a metal with a known absorbance, such as cobalt.[8]
-
-
Immunoreactivity: It is crucial to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. This can be assessed using methods like ELISA or flow cytometry, comparing the binding of the conjugated antibody to the unconjugated parent antibody.[8]
-
Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess its purity and to check for the presence of aggregates, which can sometimes form during the conjugation process.
Quantitative Data Summary
The efficiency of the conjugation reaction depends on several factors, including the molar ratio of reactants, pH, temperature, and the specific antibody being used. The following table summarizes typical parameters and expected outcomes based on published data for similar chemistries.
| Parameter | Typical Range/Value | Expected Outcome | Reference |
| Molar Excess of Chelator | 5x - 50x | Higher excess leads to higher CAR | [6][9] |
| Reaction pH | 8.5 - 9.0 | Optimal for deprotonation of lysine amines | [6] |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and antibody stability | [6] |
| Reaction Time | 12 - 18 hours | Allows for sufficient reaction completion | [6] |
| Resulting CAR | 1.5 - 8.0 | Varies with conditions and antibody | [4][7] |
Visualizations
This comprehensive guide provides a robust starting point for the successful conjugation of this compound to antibodies. Researchers should note that optimization of reaction conditions, particularly the molar ratio of the chelator, is often necessary to achieve the desired chelator-to-antibody ratio for a specific monoclonal antibody while preserving its immunoreactivity.
References
- 1. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Conjugation Reactions: Application Notes and Protocols for p-NCS-Bz-DOTA-GA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimal use of p-NCS-Bz-DOTA-GA, a bifunctional chelator crucial for the development of targeted radiopharmaceuticals. The isothiocyanate group (-NCS) of this chelator reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in antibodies and other proteins, to form a stable thiourea (B124793) bond. Achieving high conjugation efficiency and preserving the biological activity of the target molecule is critically dependent on the reaction conditions, particularly pH and the choice of buffer.
Application Notes
The conjugation of this compound to proteins and peptides is a nucleophilic addition reaction. The primary amine of the protein acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. For this reaction to proceed efficiently, the amine group must be in its unprotonated, free-base form.
Optimal pH: The reaction between an isothiocyanate and a primary amine is highly pH-dependent. The pKa of the ε-amino group of lysine is approximately 10.5. To ensure a sufficient concentration of unprotonated, nucleophilic amines, the reaction should be carried out at a slightly basic pH. The optimal pH range for isothiocyanate conjugations is typically between 8.5 and 9.5.[1] A pH of 9.0 is often recommended for efficient thiourea bond formation.[2][3] At lower pH values, the amine groups will be protonated, rendering them non-nucleophilic and significantly slowing down the reaction rate. Conversely, excessively high pH can lead to protein denaturation and degradation of the isothiocyanate group.
Buffer Selection: The choice of buffer is critical to avoid competing reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with isothiocyanate chemistry as they will react with the this compound, reducing the yield of the desired conjugate.[4][5]
Recommended buffers for this application include:
-
Sodium Bicarbonate Buffer (0.1-0.2 M, pH 9.0): This is a commonly recommended buffer for isothiocyanate conjugations.[2]
-
Sodium Carbonate Buffer (0.1 M, pH 9.0): Also a suitable choice for maintaining the desired basic pH.[3][4]
-
Borate Buffer (pH 8.5): An effective alternative to carbonate/bicarbonate buffers.
It is essential to prepare these buffers fresh and to verify the pH immediately before use, as the pH of carbonate buffers can change upon storage. If the protein of interest is in an incompatible buffer, it must be exchanged into the appropriate conjugation buffer via dialysis or a desalting column prior to initiating the reaction.[5]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the conjugation of isothiocyanate-functionalized DOTA derivatives to antibodies and other proteins. While specific conditions may need to be optimized for individual proteins, this table provides a valuable starting point.
| Target Molecule | Chelator | Molar Ratio (Chelator:Protein) | Buffer System | pH | Temperature (°C) | Reaction Time | Reference |
| Rituximab | p-NCS-Bz-DOTA | 10:1 and 50:1 | Not Specified | Not Specified | 37 | 30 min | [6] |
| Rituximab | p-NCS-Bz-DOTA | 10:1 and 20:1 | Carbonate Buffer | 8.6 | RT or 37 | Overnight or 1-2 h | [6][7] |
| Rituximab (BioSim) | p-SCN-Bz-DOTA | 10:1 and 50:1 | Not Specified | Not Specified | 37 | 30 min | [8] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 5:1 to 50:1 | 0.2 M Carbonate Buffer | 9.0 | 37 | 1 h | [9] |
| Affibody | p-NCS-Bz-DFO | 4:1 (mass ratio) | Not Specified | 9.2 ± 0.2 | 37 | 60 min | [10] |
| General Protein | FITC (Isothiocyanate) | Not Specified | 0.1 M Sodium Carbonate | 9.0 | 4 | 8 h | [4] |
Note: While not all entries specify this compound, the general principles for isothiocyanate conjugation chemistry are applicable.
Experimental Protocols
Protein Preparation for Conjugation
-
Buffer Exchange: If the protein solution contains incompatible buffer components such as Tris or glycine, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 9.0. This can be accomplished by dialysis overnight at 4°C or by using a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.[3] Higher protein concentrations generally lead to more efficient conjugation.
Preparation of this compound Stock Solution
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[3]
-
Protect the stock solution from light.[3] The isothiocyanate group is sensitive to moisture and light.
Conjugation Reaction
-
While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal reaction time may need to be determined empirically for each specific protein. Some protocols suggest longer incubation times at 4°C (e.g., 8 hours to overnight).[4]
-
Protect the reaction mixture from light during incubation.
Purification of the Conjugate
-
After the incubation period, the unconjugated this compound and any reaction byproducts must be removed.
-
This is typically achieved using a desalting column (e.g., PD-10 or Sephadex G-25) equilibrated with a suitable buffer for downstream applications, such as phosphate-buffered saline (PBS) pH 7.4 or ammonium (B1175870) acetate (B1210297) buffer.[6][7]
-
Alternatively, ultrafiltration can be used to purify the conjugate.
-
The purified DOTA-GA-conjugated protein is now ready for radiolabeling or other applications. Store the conjugate according to the protein's stability requirements, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Key factors in thiourea bond formation.
References
- 1. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Purification of p-NCS-Bz-DOTA-GA Conjugates Using PD-10 Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators, such as p-NCS-Bz-DOTA-GA (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1-glutamic acid-4,7,10-triacetic acid), to monoclonal antibodies (mAbs) and other proteins is a critical step in the development of targeted radiopharmaceuticals for both imaging and therapeutic applications. The isothiocyanate group (-NCS) on the benzyl (B1604629) moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein to form a stable thiourea (B124793) bond. Following the conjugation reaction, it is imperative to remove unconjugated chelator molecules to ensure the quality, safety, and efficacy of the final product.
This application note provides a detailed protocol for the purification of this compound conjugated to a model monoclonal antibody using Cytiva's PD-10 desalting columns. PD-10 columns are prepacked with Sephadex™ G-25 Medium, a gel filtration matrix that separates molecules based on size. This method allows for the rapid and efficient removal of low molecular weight compounds, such as unconjugated this compound, from the high molecular weight antibody conjugate.
Experimental Protocols
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.5
-
PD-10 Desalting Columns
-
Elution Buffer: 0.1 M Ammonium Acetate, pH 5.5
-
Collection tubes (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)
-
Spectrophotometer
-
Centrifuge (for spin protocol)
Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers, perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
Conjugation of this compound to mAb
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Determine the desired molar ratio of chelator to antibody. A common starting point is a 10 to 50-fold molar excess of this compound to the mAb.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C with gentle mixing.
Purification of the mAb-DOTA-GA Conjugate using PD-10 Column (Gravity Protocol)
-
Column Preparation:
-
Remove the top and bottom caps (B75204) of the PD-10 column.
-
Place the column in a suitable stand and position a waste container underneath.
-
Equilibrate the column by passing 25 mL of Elution Buffer through it. Allow the buffer to drain completely by gravity.
-
-
Sample Application:
-
Apply the conjugation reaction mixture (up to 2.5 mL) to the top of the equilibrated column.
-
Allow the sample to enter the packed bed completely.
-
-
Elution:
-
Once the sample has fully entered the column bed, add 3.5 mL of Elution Buffer.
-
Collect the eluate, which contains the purified mAb-DOTA-GA conjugate. The unconjugated this compound will be retained in the column matrix.
-
Purification of the mAb-DOTA-GA Conjugate using PD-10 Column (Spin Protocol)
-
Column Preparation:
-
Remove the top and bottom caps of the PD-10 column.
-
Place the column in a 15 mL conical tube for support.
-
Equilibrate the column by adding 25 mL of Elution Buffer and allowing it to drain by gravity.
-
Insert the column into a 50 mL centrifuge tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the interstitial fluid.
-
-
Sample Application:
-
Place the column in a new 50 mL collection tube.
-
Slowly apply the conjugation reaction mixture (1.75 to 2.5 mL) to the center of the column bed.
-
-
Elution:
-
Centrifuge at 1,000 x g for 2 minutes.
-
The eluate in the collection tube contains the purified mAb-DOTA-GA conjugate.
-
Data Presentation
The following tables summarize expected quantitative data based on typical results for the conjugation and purification of antibodies with DOTA derivatives using PD-10 columns.
Table 1: Conjugation Efficiency
| Molar Ratio (Chelator:mAb) | Average Number of DOTA-GA per mAb |
| 5:1 | 1.5 - 2.5 |
| 10:1 | 3.0 - 5.0 |
| 20:1 | 5.0 - 8.0 |
| 50:1 | 8.0 - 12.0 |
Table 2: PD-10 Column Purification Performance
| Parameter | Gravity Protocol | Spin Protocol |
| Protein Recovery | >95% | >95% |
| Removal of Unconjugated Chelator | >99% | >99% |
| Sample Dilution Factor | ~1.4 | Minimal |
| Required Sample Volume | 1.0 - 2.5 mL | 1.75 - 2.5 mL |
Visualizations
Caption: Experimental workflow for the conjugation and purification of mAb-DOTA-GA.
Caption: Reaction scheme for the conjugation of this compound to a mAb.
Conclusion
The use of PD-10 desalting columns provides a rapid, simple, and effective method for the purification of this compound conjugated antibodies. This technique efficiently removes unconjugated chelator, resulting in a highly purified product suitable for subsequent radiolabeling and in vitro or in vivo studies. The choice between the gravity and spin protocol allows for flexibility depending on the desired sample dilution and available laboratory equipment. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working in the field of radiopharmaceutical development.
Application Notes and Protocols for p-NCS-Bz-DOTA-GA in PET Imaging Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-NCS-Bz-DOTA-GA (2,2',2''-(10-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid) is a bifunctional chelator designed for the development of targeted positron emission tomography (PET) imaging probes.[1][][3] This molecule incorporates three key functional components:
-
An isothiocyanate (NCS) group, which provides a reactive site for covalent conjugation to primary amine groups on biomolecules such as peptides, antibodies, and proteins.
-
A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocyclic cage, which firmly chelates a variety of radiometals suitable for PET imaging, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu) for theranostic applications.
-
A glutamic acid (GA) linker , which can influence the overall pharmacokinetic properties of the resulting radiopharmaceutical, potentially improving tumor-to-background ratios and modifying clearance pathways.[4]
While this compound is commercially available, specific peer-reviewed publications detailing its direct application in PET imaging probe development are limited.[1][][3] However, based on the extensive literature on closely related p-NCS-Bz-DOTA and DOTA-GA conjugates, its utility and experimental protocols can be confidently outlined. These application notes and protocols are based on established methodologies for similar bifunctional chelators.
Applications in PET Imaging Probe Development
The primary application of this compound is to link a positron-emitting radionuclide to a targeting biomolecule for in vivo imaging. The isothiocyanate group reacts with free amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the targeting moiety to form a stable thiourea (B124793) bond.[5] Once conjugated and radiolabeled, the resulting PET probe can be used to non-invasively visualize and quantify the distribution of the targeting biomolecule's receptor or biomarker in vivo.
Potential Areas of Application:
-
Oncology: Development of probes targeting tumor-specific antigens, receptors, or other biomarkers for cancer detection, staging, and monitoring treatment response. Examples of targeting biomolecules include monoclonal antibodies (mAbs), antibody fragments, peptides (e.g., somatostatin (B550006) analogues), and small molecules.
-
Neurology: Imaging of neuroreceptors and transporters in the brain for the study of neurological disorders.
-
Cardiology: Probes for imaging molecular markers of cardiovascular disease.
-
Immunology: Tracking of immune cells or imaging inflammatory processes.
The inclusion of a glutamic acid linker may serve to modulate the hydrophilicity and overall charge of the radiotracer, which can impact its biodistribution and clearance profile.[4] For instance, altering the linker has been shown to reduce kidney uptake of certain PET probes, thereby improving the tumor-to-kidney contrast ratio.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using structurally similar DOTA-based bifunctional chelators for PET probe development. This data can serve as a benchmark for researchers developing probes with this compound.
Table 1: Representative Radiolabeling Parameters for DOTA-conjugated Biomolecules with ⁶⁸Ga
| Targeting Molecule | Precursor Amount (nmol) | ⁶⁸Ga Activity (MBq) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Reference |
| DOTA-[Thi⁸, Met(O₂)¹¹]SP | 28 | ~655 | 95 | 15 | 93 ± 2 | 18 ± 4 | [6] |
| DOTA-TATE | 5 | Not Specified | Not Specified | Not Specified | >97 | Not Specified | [7] |
| DOTA-mDesmo | 0.75-1 µg | 37 | Not Specified | Not Specified | ~98 | 51 ± 2.1 MBq/µg | [8] |
| DOTA-Peptide (P6) | Not Specified | Not Specified | Not Specified | <20 | >95 | 1.7 MBq/nmol | [9] |
Table 2: Representative In Vitro and In Vivo Performance of ⁶⁸Ga-labeled DOTA-Peptides
| Radiotracer | Cell Line | In Vitro Uptake (% applied activity/10⁶ cells) | Tumor Model | In Vivo Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
| [⁶⁸Ga]Ga-PSMA-617 | LNCaP | 15.5 ± 3.1 (internalized) | LNCaP xenograft | ~10 | 1 h | [10] |
| [⁶⁸Ga]Ga-BL02 | Daudi | Not Specified | Daudi xenograft | ~25 | 1 h | [4] |
| [⁶⁸Ga]Ga-BL31 | Daudi | Not Specified | Daudi xenograft | ~25 | 1 h | [4] |
| [⁶⁸Ga]P6 | BT474 (HER2+) | 0.55 ± 0.21 | BT474 xenograft | 0.98 ± 0.22 | 1 h | [9] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a biomolecule and subsequent radiolabeling with ⁶⁸Ga. These are generalized protocols and may require optimization for specific biomolecules and applications.
Protocol 1: Conjugation of this compound to a Peptide or Protein
Materials:
-
This compound
-
Targeting peptide or protein with available primary amine groups
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or protein concentration assay kit
Procedure:
-
Preparation of Reagents:
-
Dissolve the peptide or protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide/protein solution. The optimal molar ratio should be determined empirically for each biomolecule to avoid altering its biological activity.
-
Gently mix the reaction mixture and incubate for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C.
-
-
Purification of the Conjugate:
-
Equilibrate a PD-10 desalting column with 0.9% saline or PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the DOTA-GA-conjugated biomolecule with saline or PBS. Collect fractions (typically 0.5 mL).
-
Monitor the protein/peptide concentration in the collected fractions using a spectrophotometer at 280 nm or a suitable protein assay.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Determine the final concentration of the purified conjugate.
-
The number of chelators per biomolecule can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a non-radioactive metal (e.g., Gallium or Lutetium) and analyzing by ICP-MS.
-
Store the purified conjugate in aliquots at -20°C or -80°C.
-
Protocol 2: Radiolabeling of DOTA-GA-conjugated Biomolecule with ⁶⁸Ga
Materials:
-
DOTA-GA-conjugated biomolecule (from Protocol 1)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5-5.5)
-
Heating block or water bath
-
C18 Sep-Pak light cartridge (or equivalent solid-phase extraction cartridge)
-
Sterile water for injection
-
Instant thin-layer chromatography (ITLC) system or radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add 10-50 µg of the DOTA-GA-conjugated biomolecule.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.
-
Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.
-
-
Purification of the Radiolabeled Probe:
-
Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the activated C18 cartridge. The radiolabeled peptide will be retained.
-
Wash the cartridge with sterile water (5-10 mL) to remove unchelated ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-DOTA-GA-biomolecule with a small volume (0.5-1 mL) of 50% ethanol in saline.
-
The eluate can be further diluted with sterile saline or a formulation buffer for in vivo administration.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using ITLC or radio-HPLC. A typical mobile phase for ITLC is 0.1 M sodium citrate (B86180) (pH 5.5), where the radiolabeled conjugate remains at the origin and free ⁶⁸Ga moves with the solvent front. The RCP should typically be >95%.
-
Measure the total activity of the final product and calculate the radiochemical yield.
-
The final product should be sterile and pyrogen-free for in vivo use.
-
Visualizations
Experimental Workflow for PET Probe Development
Caption: Workflow for PET probe development using this compound.
Logical Relationship of this compound Components
Caption: Functional components of the this compound chelator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Using the PET/CT radiotracer [68Ga]Ga-DOTA-mDesmo to target V1b receptors and localize corticotropinoma in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Refined Chelator Spacer Moieties Ameliorate the Pharmacokinetics of PSMA-617 [frontiersin.org]
Application Notes and Protocols for p-NCS-Bz-DOTA-GA in Targeted Alpha Therapy with Actinium-225
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Alpha Therapy (TAT) is a promising therapeutic strategy that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[1] Actinium-225 (²²⁵Ac) is a particularly potent radionuclide for TAT due to its high decay energy (four alpha particles released per decay) and a half-life of 9.92 days, which is suitable for conjugation to targeting vectors with longer biological half-lives, such as monoclonal antibodies.[2][3][4][5]
The successful application of ²²⁵Ac in TAT relies on a stable chelation system that can securely hold the radionuclide and be efficiently conjugated to a targeting biomolecule. The bifunctional chelator p-NCS-Bz-DOTA-GA is designed for this purpose. It features the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a widely used chelator for trivalent radiometals like ²²⁵Ac, which forms stable complexes.[6][7][8] The glutamic acid (GA) linker can improve solubility and pharmacokinetic properties, while the p-isothiocyanatobenzyl (NCS-Bz) group provides a reactive moiety for covalent conjugation to primary amines on targeting molecules like antibodies or peptides.[9]
These application notes provide an overview and detailed protocols for the use of this compound in the development of ²²⁵Ac-based radiopharmaceuticals for targeted alpha therapy.
Data Summary
The following tables summarize quantitative data from studies on DOTA-based conjugates for targeted alpha therapy with Actinium-225. While specific data for the "GA" variant is limited, the data for structurally similar p-SCN-Bn-DOTA conjugates provide a strong reference.
Table 1: Radiolabeling Efficiency and Specific Activity of ²²⁵Ac-DOTA Conjugates
| Conjugate Type | Labeling Conditions | Radiolabeling Yield (%) | Radiochemical Purity (%) | Specific Activity | Reference |
| ²²⁵Ac-DOTA-MabThera® | pH 9, 37-42°C, 5-15 min | 94 - 96% | > 98% (after purification) | Up to 1.85 MBq/100 µg mAb | [6] |
| ²²⁵Ac-DOTA-Antibody | pH 5.8, 37°C | ~10-fold higher than 2-step method | Not specified | Up to 30-fold higher than 2-step method | [10][11] |
| ²²⁵Ac-DOTA-OTSA101 | 60 min reaction | Not specified | 96.8 ± 4.2% | 0.5 ± 0.3 kBq/µg | [12] |
| ²²⁵Ac-DOTAGA-OTSA101 | 60 min reaction | Not specified | 98.8 ± 1.2% | 0.7 ± 0.1 kBq/µg | [12] |
| ²²⁵Ac-DOTA-TATE | > 80°C, 20 min, pH 8.5 | Optimal yields reported | > 90% (with quenchers) | Up to 270 kBq/nmol | [13] |
Table 2: In Vitro Stability of ²²⁵Ac-DOTA Conjugates
| Conjugate | Condition | Time Points | Stability (% Intact) | Reference |
| ²²⁵Ac-DOTA-MabThera® | Human Serum | Up to 30 days | > 85% | [6] |
| ²²⁵Ac-PFP-HuM195 | Human Serum | 72 hours | > 94% | [14] |
| ²²⁵Ac-SCN-HuM195 | Human Serum | 72 hours | > 94% | [14] |
| ²²⁵Ac-DOTA-TATE | With quenchers (e.g., cysteine) | 24 hours | > 90% | [13] |
| ²²⁵Ac-DOTA-conjugates | 25% Serum | 10 days | ~90% | [15] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the bifunctional chelator to a targeting antibody via the reaction of the isothiocyanate group with primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the mAb against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing buffers (e.g., Tris). Adjust the final concentration to 5-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the DOTA-GA-mAb conjugate from unreacted chelator using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm.
-
-
Characterization (Optional but Recommended):
-
Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by co-titrating with a non-radioactive metal (e.g., Lu³⁺ or Y³⁺).
-
-
Storage: Store the purified DOTA-GA-mAb conjugate at 2-8°C for short-term use or at -80°C for long-term storage.
Protocol 2: Radiolabeling of DOTA-GA-mAb with Actinium-225
This protocol outlines the incorporation of ²²⁵Ac into the DOTA-GA-mAb conjugate. All work with ²²⁵Ac must be performed in a licensed radiochemistry facility with appropriate shielding and safety precautions.
Materials:
-
²²⁵Ac (e.g., ²²⁵Ac(NO₃)₃ in dilute HCl)
-
Purified DOTA-GA-mAb conjugate
-
0.2 M Tetramethylammonium acetate (B1210297) (TMAA) buffer or Ammonium acetate buffer, pH 5.5-6.0
-
L-ascorbic acid solution (150 g/L) to prevent radiolysis
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase: 0.1 M Citrate (B86180) buffer, pH 6.0
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, add a precise amount of ²²⁵Ac solution (e.g., 3.7 MBq).[11]
-
Add 25 µL of 2 M TMAA buffer to adjust the pH.[11]
-
Add 10 µL of L-ascorbic acid solution.[11]
-
Add the DOTA-GA-mAb conjugate (e.g., 100 µg). The final pH of the reaction mixture should be approximately 5.8.[11]
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC.
-
Spot a small aliquot (1 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M citrate buffer as the mobile phase. In this system, the ²²⁵Ac-DOTA-GA-mAb remains at the origin (Rf = 0), while free ²²⁵Ac migrates with the solvent front (Rf = 1.0).
-
Measure the distribution of radioactivity using a radio-TLC scanner.
-
RCP (%) = (Counts at origin / Total counts) x 100.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10) to remove free ²²⁵Ac.
-
-
Final Product: The purified ²²⁵Ac-DOTA-GA-mAb is ready for in vitro or in vivo studies. It should be used as soon as possible after preparation.
Visualizations
Conjugation and Radiolabeling Workflow
Caption: Workflow for antibody conjugation and subsequent radiolabeling.
Mechanism of Targeted Alpha Therapy (TAT)
Caption: Mechanism of action for ²²⁵Ac-based targeted alpha therapy.
Preclinical Evaluation Workflow
Caption: General workflow for preclinical evaluation of the radiopharmaceutical.
References
- 1. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy (Journal Article) | OSTI.GOV [osti.gov]
- 6. Optimization of the Synthesis of Ac-225-labelled DOTA-Radioimmunoconjugates for Targeted Alpha Therapy, based on Investigations on the Complexation of Trivalent Actinides by DOTA - heiDOK [archiv.ub.uni-heidelberg.de]
- 7. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 10. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting p-NCS-Bz-DOTA-GA Conjugation
This guide provides solutions to common issues encountered during the conjugation of p-NCS-Bz-DOTA-GA to antibodies and other proteins, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation efficiency with this compound?
Low conjugation efficiency can stem from several factors, primarily related to the reagents and reaction conditions. The isothiocyanate group (-NCS) of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody.[] If this reaction is impeded, the efficiency will be poor.
Key potential causes include:
-
Suboptimal pH: The reaction of the isothiocyanate group with primary amines is highly pH-dependent. An acidic or neutral pH is not optimal for this reaction.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the antibody's lysine residues for reaction with the this compound, thereby reducing conjugation efficiency.[2]
-
Degraded or Hydrolyzed Chelator: this compound is sensitive to moisture.[3] Improper storage can lead to hydrolysis of the isothiocyanate group, rendering it inactive.
-
Low Chelator-to-Antibody Ratio (CAR): An insufficient molar excess of the chelator will result in a low number of DOTA molecules being conjugated to each antibody.[4][5]
-
Impure Antibody: The presence of other proteins (e.g., BSA as a stabilizer) or small molecule contaminants in the antibody preparation can interfere with the conjugation reaction by competing for the chelator.
-
Incorrect Reaction Temperature or Time: Like most chemical reactions, conjugation efficiency is influenced by the temperature and duration of the incubation. Conditions that are too mild or too short may not allow the reaction to proceed to completion.[4]
Q2: How does the reaction pH affect the conjugation efficiency?
The reaction pH is a critical parameter. The primary amine groups on lysine residues need to be in a deprotonated state to act as effective nucleophiles and react with the isothiocyanate group of the chelator. A basic pH facilitates this deprotonation. For p-NCS-Bz-DOTA conjugations, a pH in the range of 8.6 to 9.5 is commonly used to ensure efficient coupling.[4][5] Using a buffer with a pH below this range will significantly decrease the reaction rate and overall conjugation efficiency.
Q3: My antibody is in a buffer containing Tris and sodium azide (B81097). Can I proceed with the conjugation?
No, you should not proceed directly. Both Tris and sodium azide can interfere with the conjugation reaction.
-
Tris: Contains primary amines and will compete with the antibody for the this compound.[2]
-
Sodium Azide: Is a potent nucleophile and can react with the isothiocyanate group.
It is essential to perform a buffer exchange to remove these interfering substances before initiating the conjugation. Techniques such as dialysis, spin filtration, or using a desalting column (like a PD-10) are effective for this purpose.[2][4] The antibody should be transferred into a non-amine-containing buffer at the appropriate pH, such as a carbonate-bicarbonate or phosphate (B84403) buffer.[2][4]
Q4: What is the impact of the chelator-to-antibody ratio (CAR) on the final conjugate?
The CAR significantly influences the characteristics of the final product:
-
Degree of Conjugation: A higher molar ratio of chelator to antibody generally leads to a higher number of DOTA molecules attached per antibody molecule.[4][5] For instance, increasing the molar ratio of p-NCS-Bz-DOTA to the antibody Rituximab from 1:5 to 1:50 increased the average number of attached DOTA molecules from approximately 1.6 to 11.[4][5]
-
Immunoreactivity: Over-conjugation (a very high CAR) can negatively impact the antibody's ability to bind to its target antigen. This can occur due to the modification of lysine residues within the antigen-binding sites or through conformational changes in the antibody structure.[2][4] Studies have shown that as the number of conjugated chelators increases, the immunoreactive fraction can decrease significantly.[4][5]
-
In Vivo Behavior: A high degree of conjugation can alter the isoelectric point of the antibody and may lead to increased aggregation.[2] Aggregated conjugates are often cleared more rapidly from circulation, primarily by the liver, which can reduce targeting efficacy and increase non-target organ uptake.[2]
Therefore, the CAR must be optimized to achieve a sufficient level of DOTA incorporation for subsequent applications (e.g., radiolabeling) without compromising the biological activity of the antibody.
Q5: How should I properly store and handle this compound?
Proper storage is crucial to maintain the reactivity of the chelator. This compound should be stored at -20°C, protected from light and moisture.[][3][6] It is advisable to aliquot the chelator upon receipt to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, which can hydrolyze the reactive isothiocyanate group.[3] When preparing a stock solution (e.g., in DMSO), it should also be stored at -20°C or -80°C and used within a month or up to 6 months, respectively.[3][7]
Experimental Protocols & Data
Detailed Conjugation Protocol
This protocol provides a general framework for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.
-
Antibody Preparation and Buffer Exchange:
-
Ensure the antibody is free of preservatives (like sodium azide) and stabilizing proteins (like BSA).
-
If interfering substances are present, perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5). This can be done using a desalting column (e.g., PD-10), dialysis, or spin filtration.
-
Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.
-
-
Chelator Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of this compound, for example, by dissolving it in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution. The mixture should be mixed gently but thoroughly.
-
Incubate the reaction mixture. Common conditions are 1-2 hours at 37°C or overnight at room temperature.[4] The optimal time and temperature should be determined empirically.
-
-
Purification of the Conjugate:
-
After incubation, remove the unreacted chelator and any reaction byproducts. This is typically achieved using a desalting column (e.g., PD-10 Sephadex G-25), eluting with a suitable buffer such as 0.1 M ammonium (B1175870) acetate, pH 5.5.[4][5]
-
Collect the fractions containing the antibody-DOTA conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a spectrophotometric method (e.g., BCA or absorbance at 280 nm).
-
Determine the average number of DOTA molecules per antibody. This can be done using various methods, including spectrophotometric assays with metals like Arsenazo(III) or by mass spectrometry.[4]
-
Assess the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA or flow cytometry) to ensure its biological function is retained.[4]
-
Summary of Conjugation Parameters
The following table summarizes various reaction conditions and outcomes reported in the literature for the conjugation of p-NCS-Bz-DOTA to the antibody Rituximab.
| Antibody:Chelator Molar Ratio | pH | Temperature | Incubation Time | Avg. DOTA/Antibody | Reference |
| 1:5 | 9.5 | 37°C | 3 hours | 1.62 ± 0.5 | [4][5] |
| 1:10 | 9.5 | 37°C | 17 hours | 6.42 ± 1.72 | [4][5] |
| 1:50 | 9.5 | 37°C | 17 hours | 11.01 ± 2.64 | [4][5] |
| 1:10 | Not Specified | 37°C | 30 minutes | 1 - 1.5 | [4] |
| 1:50 | Not Specified | 37°C | 30 minutes | 4.25 ± 1.04 | [4] |
| 1:10 or 1:20 | 8.6 | Room Temp. | Overnight | Not Specified | [4][5] |
| 1:10 or 1:20 | 8.6 | 37°C | 1 - 2 hours | Not Specified | [4][5] |
Visual Guides
Experimental Workflow for this compound Conjugation```dot
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Ruixibiotech [ruixibiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Radiolabeling with p-NCS-Bz-DOTA-GA
Welcome to the technical support center for p-NCS-Bz-DOTA-GA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your radiolabeling yield and ensure the successful conjugation of this compound to your targeting molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator. It features a DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) core, which strongly chelates radiometals like Gallium-68 (⁶⁸Ga), and a para-isothiocyanatobenzyl (p-NCS-Bz) group. This NCS group reacts with primary amine groups on biomolecules, such as the lysine (B10760008) residues of antibodies or peptides, to form a stable thiourea (B124793) bond. Its primary application is in the development of radiopharmaceuticals for PET imaging, where it serves as a linker to attach a radioisotope to a targeting molecule.[][2]
Q2: What is the optimal pH for conjugating this compound to an antibody or peptide?
A2: The conjugation of the isothiocyanate (NCS) group to primary amines is most efficient at a slightly basic pH, typically between 8.5 and 9.5.[3][4] A common buffer used for this reaction is a carbonate-bicarbonate buffer or a borate (B1201080) buffer. It is crucial to ensure your protein or peptide solution is exchanged into an amine-free buffer at the correct pH before adding the chelator.
Q3: What molar ratio of this compound to antibody should I use for conjugation?
A3: The optimal molar ratio can vary depending on the specific antibody and the desired number of chelators per antibody (c/a ratio). Ratios can range from 1:5 to 1:50 (antibody:chelator).[3][4] A higher molar excess of the chelator will generally lead to a higher c/a ratio, but excessive conjugation can potentially impact the antibody's immunoreactivity.[3] It is recommended to perform optimization studies starting with a ratio of around 1:10 or 1:20.[3][4]
Q4: What are the recommended conditions for radiolabeling a DOTA-GA conjugate with Gallium-68?
A4: For ⁶⁸Ga labeling of DOTA-conjugates, the optimal pH is typically acidic, in the range of 3.5 to 4.5.[5][6] The reaction is usually heated to between 90°C and 100°C for 5 to 15 minutes.[5][6] Sodium acetate (B1210297) buffer is commonly used to maintain the appropriate pH.[7]
Q5: How can I purify my antibody-DOTA-GA conjugate after the conjugation reaction?
A5: Purification is necessary to remove unconjugated this compound. Size exclusion chromatography (SEC), such as with a PD-10 column, is a common and effective method.[3][4] Dialysis or centrifugal filtration units with an appropriate molecular weight cutoff (e.g., 30 kDa for antibodies) can also be used.[8]
Q6: What are common methods for the quality control of my final radiolabeled product?
A6: Quality control should assess radiochemical purity (RCP). Instant thin-layer chromatography (ITLC) or radio-HPLC are standard methods.[9] For ITLC, a mobile phase is chosen where the radiolabeled conjugate remains at the origin while free ⁶⁸Ga moves with the solvent front. Radio-HPLC provides a more detailed profile of the product and any impurities.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency (Low Chelator-to-Antibody Ratio)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of the reaction buffer is between 8.5 and 9.5. The reactivity of the isothiocyanate group with amines is highly pH-dependent.[3][4] |
| Hydrolysis of this compound | The isothiocyanate group can hydrolyze in aqueous solutions, especially at high pH. Prepare the this compound solution immediately before use. Avoid prolonged storage of the chelator in buffer.[10] |
| Presence of Amine-Containing Buffers | Buffers such as Tris will compete with the antibody's lysine residues for reaction with the NCS group. Ensure the antibody is buffer-exchanged into an amine-free buffer (e.g., carbonate or borate buffer) prior to conjugation.[11] |
| Insufficient Molar Ratio | Increase the molar excess of this compound to the antibody. Titration experiments with ratios from 1:10 to 1:50 may be necessary to find the optimal balance between conjugation efficiency and immunoreactivity.[3][4] |
| Low Antibody Concentration | A low concentration of the antibody can slow down the reaction kinetics. If possible, concentrate the antibody solution to >1 mg/mL before conjugation.[11] |
Issue 2: Low Radiolabeling Yield (<95% RCP)
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Labeling Reaction | The optimal pH for ⁶⁸Ga labeling of DOTA chelators is acidic (pH 3.5-4.5).[5][6] Use a sodium acetate buffer to maintain the correct pH. |
| Presence of Metal Ion Impurities | Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate or buffers can compete with ⁶⁸Ga for chelation by DOTA. Use metal-free buffers and reagents. Consider pre-purifying the ⁶⁸Ga eluate using a cation exchange cartridge.[7] |
| Suboptimal Temperature or Time | Ensure the reaction is heated to 90-100°C for at least 5-10 minutes.[5] For temperature-sensitive molecules, longer incubation times at a lower temperature may be required, but this could reduce the final yield due to the short half-life of ⁶⁸Ga. |
| Low Precursor (Conjugate) Concentration | Insufficient amount of the DOTA-GA-conjugated molecule can lead to incomplete capture of the radionuclide. Ensure an adequate amount of the precursor is used. Optimization studies have shown that for some peptides, as little as 10-20 µg can be sufficient.[6] |
| Formation of Colloidal ⁶⁸Ga | At a pH above 5, ⁶⁸Ga can form insoluble colloids that are unavailable for chelation. Maintain the recommended acidic pH throughout the labeling process. |
| Radiolysis | At high levels of radioactivity, radiolysis can damage the conjugate. The addition of radical scavengers like ethanol (B145695) or ascorbic acid to the reaction mixture can sometimes improve the radiochemical yield.[6] |
Issue 3: Antibody Aggregation After Conjugation
| Potential Cause | Troubleshooting Step |
| High Degree of Conjugation | A high number of hydrophobic p-NCS-Bz groups attached to the antibody surface can lead to aggregation. Reduce the molar ratio of this compound to the antibody to achieve a lower c/a ratio.[11] |
| Suboptimal Buffer Conditions | Ensure the buffers used during conjugation and purification are optimized for the solubility of your specific antibody. |
| Harsh Reaction Conditions | Prolonged incubation at room temperature or elevated temperatures can sometimes contribute to aggregation. Consider performing the conjugation at 4°C overnight.[11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of at least 1 mg/mL.
-
Perform a buffer exchange into an amine-free conjugation buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0). This can be done using a desalting column, dialysis, or centrifugal filters.
-
-
Chelator Preparation:
-
Immediately before use, dissolve this compound in the conjugation buffer or a small amount of DMSO, and then dilute with the conjugation buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unconjugated chelator by size exclusion chromatography (e.g., PD-10 column) equilibrated with a suitable storage buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5).[3]
-
Collect the fractions containing the antibody-DOTA-GA conjugate.
-
Determine the protein concentration and the number of chelators per antibody.
-
Protocol 2: Radiolabeling of Antibody-DOTA-GA Conjugate with ⁶⁸Ga
-
Preparation:
-
Radiolabeling Reaction:
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Heat the reaction mixture at 95°C for 10 minutes in a heating block or water bath.[6]
-
-
Purification (Optional but Recommended):
-
After cooling, the radiolabeled antibody can be purified using a pre-conditioned C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.
-
Elute the purified product from the cartridge with an ethanol/water mixture.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC or radio-HPLC.
-
The final product should be passed through a 0.22 µm sterile filter before in vivo use.
-
Data Summary Tables
Table 1: Influence of Molar Ratio on p-NCS-Bz-DOTA Conjugation to Rituximab
| Antibody:Chelator Molar Ratio | Average Chelators per Antibody | Reference |
| 1:5 | 1.62 ± 0.5 | [3][4] |
| 1:10 | 6.42 ± 1.72 | [3][4] |
| 1:20 | ~8 | [3][4] |
| 1:50 | 11.01 ± 2.64 | [3][4] |
Table 2: Optimization of ⁶⁸Ga-DOTA Radiolabeling Conditions
| Parameter | Condition | Resulting Radiochemical Purity/Yield | Reference |
| pH | 4.0 | >93% | [5] |
| pH | 5.0 | ~68% | [12] |
| Temperature | 90-100°C | >93% | [5] |
| Temperature | 70°C (no ethanol) | ~46% | [6] |
| Temperature | 70°C (with 30% ethanol) | ~95% | [6] |
| Precursor Amount | 35 µg DOTATATE | ~99% | [7] |
| Precursor Amount | 1.3 µg DOTATOC (with 40% ethanol) | ~89% | [6] |
| Incubation Time | 30 min | >93% | [5] |
| Incubation Time | 5 min (at 95°C with low precursor) | ~89% | [6] |
Visualized Workflows
Caption: Overall workflow for creating a ⁶⁸Ga-labeled antibody using this compound.
References
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of p-NCS-Bz-DOTA-GA Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the conjugation and use of biomolecules labeled with p-NCS-Bz-DOTA-GA.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle the this compound chelator to ensure its stability?
A1: Proper storage is critical to prevent the degradation of the isothiocyanate group. Unused this compound should be stored at -20°C, protected from light and moisture.[1][] For long-term storage, -80°C is recommended.[3][4][5] Once dissolved in a solvent like DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3][4][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5]
Q2: What are the optimal pH conditions for conjugating this compound to my biomolecule?
A2: The isothiocyanate group of this compound reacts with primary amine groups (e.g., lysine (B10760008) residues) on biomolecules. This reaction is most efficient under slightly alkaline conditions. A pH range of 8.5 to 9.5 is generally recommended for the conjugation reaction.[6][7] It is crucial to use a suitable buffer, such as carbonate or borate (B1201080) buffer, to maintain the desired pH throughout the reaction.
Q3: My labeling efficiency is low. What are the potential causes and how can I improve it?
A3: Low labeling efficiency can stem from several factors:
-
Degraded Chelator: The isothiocyanate group is sensitive to moisture and repeated freeze-thaw cycles. Ensure your this compound is stored correctly and use freshly prepared solutions.[3][4][5]
-
Incorrect pH: The conjugation reaction is pH-dependent. Verify the pH of your reaction buffer is within the optimal range of 8.5-9.5.
-
Suboptimal Molar Ratio: The molar ratio of chelator to biomolecule is crucial. A higher molar excess of the chelator can increase the number of DOTA molecules conjugated per biomolecule, which can improve radiolabeling efficiency.[6][8] However, an excessively high ratio may lead to loss of biological activity. Optimization of this ratio is recommended.
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with the biomolecule for reaction with the isothiocyanate group and should be avoided.
-
Biomolecule-Specific Factors: The number and accessibility of reactive amine groups on your specific biomolecule will influence the conjugation efficiency.
Q4: I am observing aggregation of my biomolecule after conjugation. How can I prevent this?
A4: Aggregation can occur due to changes in the protein's surface charge and hydrophobicity after conjugation. To mitigate this:
-
Optimize Chelator:Biomolecule Ratio: A very high degree of conjugation can lead to aggregation. Try reducing the molar excess of this compound during the conjugation reaction.
-
Screen Buffers and pH: The buffer composition and pH can influence protein solubility. Consider screening different buffer systems for both the conjugation and final formulation steps.
-
Purification Method: Ensure your purification method (e.g., size exclusion chromatography, dialysis) is gentle and effectively removes any unreacted chelator and potential cross-linked species.
Q5: What factors affect the stability of the final radiolabeled DOTA-GA complex?
A5: The stability of the radiometal-DOTA-GA complex is paramount for in vivo applications. Key factors include:
-
Coordination Geometry: DOTA complexes can exist as different isomers, some of which are more stable than others. For instance, with Gallium, an N4O2 coordination is generally more stable than an N3O3 coordination.[9][10][11]
-
Radiolytic Decomposition: High levels of radioactivity can generate free radicals that damage the labeled biomolecule.[12] The rate of radiolysis is dependent on the activity concentration and storage temperature.[12]
-
Transchelation: In vivo, endogenous metal-binding proteins like transferrin can potentially strip the radiometal from the DOTA-GA chelate, particularly if the complex is not sufficiently stable.[13] Studies have suggested that the in vivo stability of [⁶⁸Ga]Ga-DOTAGA conjugated peptides may be lower than that of ⁶⁸Ga-labeled peptides prepared with DO3A.[9][10]
-
Purity of Reagents: The presence of competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in reagents can interfere with the formation and stability of the desired radiolabeled complex.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Degraded this compound | Use a fresh vial of the chelator. Ensure proper storage at -20°C or -80°C and avoid moisture.[1][][3] Prepare fresh solutions in anhydrous DMSO. |
| Incorrect reaction pH | Verify the pH of the conjugation buffer is between 8.5 and 9.5. Use a calibrated pH meter. | |
| Competing nucleophiles in buffer | Avoid buffers containing primary amines like Tris. Use carbonate or borate buffers. | |
| Insufficient molar ratio of chelator | Increase the molar excess of this compound to the biomolecule. Perform a titration to find the optimal ratio.[6][8] | |
| Biomolecule Aggregation | High degree of conjugation | Reduce the molar ratio of chelator to biomolecule. |
| Unfavorable buffer conditions | Screen different buffers and pH values for the final formulation to improve solubility. | |
| Inefficient purification | Use size exclusion chromatography (e.g., PD-10 column) to remove aggregates and excess reagents.[6] | |
| Poor Stability of Radiolabeled Conjugate | Radiolysis at high activity concentrations | Decrease the activity concentration. Store the radiolabeled product at low temperatures (e.g., -78°C).[12] Add radical scavengers like ascorbic acid or gentisic acid to the formulation.[12] |
| Transchelation of the radiometal in serum | Assess in vitro stability in human serum.[13] If instability is observed, consider alternative chelators that may offer higher kinetic inertness. | |
| Presence of competing metal ions | Use high-purity, metal-free reagents and buffers. Consider treating buffers with a chelating resin.[13] | |
| Formation of unstable isomers | Optimize radiolabeling conditions (temperature, time). HPLC purification may be necessary to isolate the more stable isomer.[9][10][11] |
Experimental Protocols & Data
Protocol 1: General Procedure for Conjugation of this compound to a Biomolecule
This protocol provides a general workflow for the conjugation process. Optimization of specific parameters such as molar ratios, incubation time, and temperature may be required for your specific biomolecule.
Caption: General workflow for conjugating this compound to a biomolecule.
Protocol 2: In Vitro Serum Stability Assay
This protocol outlines a method to assess the stability of the radiolabeled biomolecule in the presence of serum proteins.
Caption: Workflow for assessing the in vitro stability of radiolabeled conjugates.
Troubleshooting Logic for Low Radiolabeling Yield
This diagram illustrates a decision-making process for troubleshooting low radiolabeling yields.
Caption: A logical troubleshooting guide for addressing low radiolabeling yields.
Quantitative Data Summary
Table 1: Influence of Molar Ratio on DOTA Conjugation to Rituximab [6][8]
| Molar Ratio (Rituximab : p-NCS-Bz-DOTA) | Average DOTA Molecules per Antibody |
| 1 : 5 | 1.62 ± 0.5 |
| 1 : 10 | 6.42 ± 1.72 |
| 1 : 50 | 11.01 ± 2.64 |
Table 2: In Vitro Stability of ⁶⁷Ga-Labeled DOTA and DO3A Derivatives (Adapted from[9])
| Compound | % Intact in Murine Plasma (24h) | % Intact in Apo-Transferrin Challenge (24h) |
| [⁶⁷Ga]Ga-DOTA | >99% | >99% |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA (Isomer A) | >99% | >99% |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA (Isomer B) | 98.2 ± 0.3% | 79.5 ± 2.5% |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DO3A | 98.7 ± 0.2% | 95.8 ± 0.5% |
| [⁶⁷Ga]Ga-DOTAGAM | 96.1 ± 0.4% | 3.4 ± 0.5% |
Note: These tables summarize data from specific studies and conditions may vary. They are intended to illustrate general trends.
References
- 1. This compound - Ruixibiotech [ruixibiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 89Zr-Radiolabelling of p-NCS-Bz-DFO-Anti-HER2 Affibody Immunoconjugate: Characterization and Assessment of In Vitro Potential in HER2-Positive Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent protein aggregation during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during conjugation?
Protein aggregation during conjugation is a common issue that can arise from several factors that disrupt the delicate balance of forces maintaining a protein's native structure. Key causes include:
-
Increased Hydrophobicity: Many crosslinkers and payloads (especially in antibody-drug conjugates) are hydrophobic. Attaching these molecules to the protein surface increases its overall hydrophobicity, which can lead to intermolecular attractive forces and aggregation as the protein tries to minimize the exposure of these hydrophobic patches to the aqueous environment.
-
Over-labeling: Attaching too many molecules to the protein can significantly alter its surface charge, isoelectric point (pI), and conformation. This can lead to a decrease in solubility and an increased propensity to aggregate.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A pH close to the protein's pI can minimize electrostatic repulsion between protein molecules, leading to aggregation.[2][3]
-
High Protein Concentration: Higher protein concentrations can increase the rate of aggregation, as protein molecules are more likely to collide and interact with each other.[4]
-
Presence of Organic Solvents: While often necessary to dissolve the crosslinker, organic solvents like DMSO or DMF can be destabilizing to proteins, even at low concentrations, and can induce aggregation.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of protein unfolding and degradation, which are often precursors to aggregation.[1]
Q2: How can I optimize my reaction buffer to minimize aggregation?
Optimizing the reaction buffer is a crucial first step in preventing aggregation. The ideal buffer will maintain the protein's native structure and solubility while allowing the conjugation reaction to proceed efficiently.
-
pH: The optimal pH is a balance between reaction efficiency and protein stability. For NHS-ester reactions, a pH of 7.2-8.5 is generally recommended for efficient labeling of primary amines.[1] For maleimide (B117702) reactions with thiols, a pH of 6.5-7.5 is optimal to ensure specificity and prevent hydrolysis of the maleimide group.[4] It is critical to choose a pH that is not too close to your protein's isoelectric point (pI).
-
Buffer Composition: Use buffers that do not contain primary amines (e.g., Tris, glycine) for NHS-ester reactions or sulfhydryls (e.g., DTT, beta-mercaptoethanol) for maleimide reactions, as these will compete with the target functional groups on your protein.[4] Phosphate-buffered saline (PBS) and HEPES are commonly used buffers.
-
Additives and Excipients: The inclusion of stabilizing excipients can significantly reduce aggregation. These additives work by various mechanisms to stabilize the protein's folded state and increase its solubility.[5][6]
Q3: What are stabilizing excipients, and how do I use them?
Stabilizing excipients are small molecules added to the reaction buffer to help maintain protein stability. Common examples include:
-
Amino Acids: Arginine and glycine (B1666218) are frequently used to suppress aggregation and improve protein solubility.[7][8] Arginine is particularly effective at preventing protein-protein interactions.
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) are known to stabilize proteins by creating a hydration shell around the protein, which favors the native, folded state.[6][9]
-
Polyols: Glycerol and sorbitol act similarly to sugars, promoting protein stability.
-
Non-ionic Detergents: Low concentrations of non-ionic detergents such as Tween-20 or Triton X-100 can prevent surface-induced aggregation and nonspecific binding.[10]
Q4: Can the choice of conjugation chemistry affect aggregation?
Yes, the choice of conjugation chemistry and the site of conjugation can have a significant impact on aggregation.
-
Random vs. Site-Specific Conjugation: Random conjugation, for example, via NHS esters targeting lysine (B10760008) residues, can lead to a heterogeneous mixture of conjugates with varying numbers of modifications per protein.[11] This heterogeneity can increase the risk of aggregation. Site-specific conjugation, which targets a specific site on the protein (e.g., an engineered cysteine), often results in a more homogeneous product with a lower propensity for aggregation.[12][13][14]
-
Hydrophilicity of the Crosslinker: Using a more hydrophilic crosslinker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer, can help to offset the hydrophobicity of the payload and reduce aggregation.
Troubleshooting Guide
Problem: I see a precipitate forming as soon as I add my crosslinker.
| Possible Cause | Recommended Solution |
| Poor solubility of the crosslinker | Ensure the crosslinker is fully dissolved in the recommended organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the protein solution. Add the dissolved crosslinker slowly to the protein solution with gentle mixing to avoid localized high concentrations.[1] |
| High protein concentration | Try reducing the protein concentration.[4] |
| Solvent shock | Minimize the final concentration of the organic solvent in the reaction mixture (typically keep it below 10%). |
| Suboptimal buffer pH | Verify that the buffer pH is within the optimal range for both the conjugation chemistry and the stability of your protein. |
Problem: My final conjugate is soluble, but SEC analysis shows a significant amount of high molecular weight aggregates.
| Possible Cause | Recommended Solution |
| Over-labeling of the protein | Reduce the molar excess of the crosslinker in the reaction. Perform a titration experiment to determine the optimal molar ratio of crosslinker to protein that provides sufficient labeling without causing aggregation.[1] |
| Protein instability under reaction conditions | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] Add stabilizing excipients to the reaction buffer (see Table 1). |
| Intermolecular crosslinking | If your protein has multiple reactive sites, consider using a site-specific conjugation strategy. If using maleimide chemistry and your protein has other accessible cysteines, you may need to block them before conjugation. |
Data Presentation
Table 1: Recommended Concentrations of Common Stabilizing Excipients
| Excipient | Recommended Concentration Range | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses protein-protein interactions.[7] |
| Sucrose | 250-280 mM | Promotes protein hydration and stabilizes the native structure.[9] |
| Glycerol | 5-20% (v/v) | Excluded from the protein surface, favoring the folded state. |
| Tween-20 | 0.01-0.1% (v/v) | Reduces surface-induced aggregation and non-specific binding.[10] |
Table 2: Recommended pH Ranges for Common Conjugation Chemistries
| Conjugation Chemistry | Target Functional Group | Recommended pH Range | Rationale |
| NHS-Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5 | Efficient reaction with unprotonated amines.[1] |
| Maleimide | Thiols (e.g., Cysteine) | 6.5 - 7.5 | Specific reaction with thiols; minimizes hydrolysis of the maleimide group and side reactions with amines.[4] |
Experimental Protocols
Protocol 1: General Protocol for Maleimide Conjugation with Aggregation Prevention
This protocol provides a general framework for conjugating a maleimide-containing molecule to a protein with free thiol groups.
Materials:
-
Protein with accessible thiol groups
-
Maleimide-containing reagent
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS or HEPES)
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Stabilizing excipients (e.g., arginine, sucrose) (optional)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
(Optional) Reduction of Disulfide Bonds:
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Slowly add the dissolved maleimide reagent to the protein solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is common).[4][17]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[4][15] Protect the reaction from light if the maleimide reagent is light-sensitive.
-
-
Purification:
-
Purify the conjugate from unreacted maleimide reagent and any aggregates using size exclusion chromatography (SEC) or another suitable purification method.
-
Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating and quantifying protein monomers, dimers, and larger aggregates based on their hydrodynamic radius.
Materials:
-
Protein conjugate sample
-
SEC column with an appropriate pore size for your protein and potential aggregates.
-
UHPLC or HPLC system with a UV detector.
-
Mobile Phase: A buffer that is compatible with your protein and does not cause further aggregation. Often, this is a phosphate (B84403) buffer containing a salt like NaCl to reduce non-specific interactions with the column matrix.[18]
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter your protein conjugate sample through a low protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Injection and Separation:
-
Inject an appropriate volume of your sample onto the column. The optimal injection volume depends on the column dimensions and should be kept small to avoid overloading.[19]
-
-
Data Acquisition:
-
Monitor the elution profile at 280 nm. Aggregates, being larger, will elute before the monomeric protein.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any aggregate peaks.
-
Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: Factors contributing to protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. aboligo.com [aboligo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aboligo.com [aboligo.com]
- 14. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. lcms.cz [lcms.cz]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Chelator-to-Antibody Molar Ratios for Efficient Labeling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the molar ratio of chelator to antibody for efficient labeling of radioimmunoconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the chelator-to-antibody ratio (CAR) and why is it a critical parameter?
The chelator-to-antibody ratio (CAR), also referred to as the c/a ratio, represents the average number of chelator molecules conjugated to a single antibody molecule.[1][2] This ratio is a crucial quality attribute in the development of antibody-based imaging and therapeutic agents, such as radioimmunoconjugates.[1][3] The CAR significantly influences the conjugate's physicochemical properties, including its stability, immunoreactivity, and in vivo pharmacokinetic profile.[1] Achieving an optimal CAR is essential for efficient radiolabeling and effective delivery of the payload to the target site, without compromising the antibody's ability to bind to its antigen.[1]
Q2: How does an increasing CAR typically affect the immunoreactivity of an antibody?
Generally, as the CAR increases, the immunoreactivity of the antibody tends to decrease.[1][2] The conjugation of chelator molecules, often to lysine (B10760008) residues, can sterically hinder the antigen-binding sites (Fab region) or alter the antibody's overall conformation. This can lead to a reduction in its affinity for the target antigen.[1] High conjugation ratios can result in a significant loss of immunoreactivity, rendering the conjugate ineffective.[1][4]
Q3: What are the other potential consequences of a high CAR?
Beyond diminished immunoreactivity, a high CAR can lead to several other undesirable effects:
-
Altered Pharmacokinetics: Conjugates with a high CAR often exhibit faster clearance from the bloodstream and increased uptake in non-target organs like the liver and spleen.[1][5] This is often attributed to recognition by the reticuloendothelial system.[1][5]
-
Changes in Isoelectric Point (pI): The conjugation of chelators, particularly those with multiple acidic groups like DTPA and DOTA, can increase the net negative charge of the antibody, leading to a decrease in its isoelectric point (pI).[1][5] This alteration can affect the solubility and in vivo behavior of the conjugate.[1][5]
-
Increased Aggregation: Over-conjugation can expose hydrophobic regions of the antibody, increasing the likelihood of aggregation.[1] Aggregated conjugates are often rapidly cleared from circulation by the liver, which reduces their ability to reach the target tumor.[1]
Q4: What is a typical starting point for the molar excess of chelator to antibody in a conjugation reaction?
For initial optimization experiments, it is common to test a range of molar excess ratios of chelator to antibody. A typical starting point is to test ratios such as 5:1, 10:1, and 20:1 to determine the optimal CAR.[1] However, the ideal ratio can vary depending on the specific antibody, chelator, and reaction conditions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of chelator-to-antibody labeling.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Low Radiolabeling Efficiency | Low CAR: An insufficient number of chelators are attached to the antibody. | Increase the molar excess of the chelator in the conjugation reaction to achieve a higher CAR.[1] |
| Inactive Chelator: The chelator may have hydrolyzed or degraded. | Use fresh, high-quality chelator for the conjugation reaction.[1] | |
| Metal Contamination: Trace metal contaminants in buffers or on labware can compete with the radiometal for binding to the chelator. | Use metal-free buffers and labware. Buffers can be treated with chelating resins like Chelex 100 to remove metal ions.[7][8] | |
| Suboptimal Reaction Conditions: The pH, temperature, or incubation time of the radiolabeling reaction may not be optimal. | Optimize the radiolabeling conditions, such as pH and temperature, for the specific chelator-radionuclide pair. | |
| Reduced Immunoreactivity | High CAR: Excessive conjugation of chelators can sterically hinder antigen-binding sites. | Optimize the conjugation reaction by reducing the molar excess of the chelator. Perform a titration experiment to find the optimal CAR that maintains high immunoreactivity.[1][2] |
| Harsh Conjugation Conditions: The pH, temperature, or duration of the conjugation reaction may have denatured the antibody. | Review and optimize the conjugation protocol. Ensure the pH of the buffer is appropriate (typically pH 8.5-9.0 for NHS esters) and consider performing the reaction at a lower temperature or for a shorter duration.[1] | |
| Incompatible Buffer Components: Primary amine-containing buffers (e.g., Tris, glycine) or additives like sodium azide (B81097) can compete with the conjugation reaction. | Perform buffer exchange into a suitable conjugation buffer (e.g., phosphate (B84403) or carbonate buffer) before adding the chelator.[1] | |
| High Non-Target Organ Uptake (e.g., Liver, Spleen) | High CAR: A high CAR can lead to increased clearance by the reticuloendothelial system. | Lower the CAR to a level that demonstrates favorable in vivo biodistribution with high tumor-to-organ ratios.[1][5] |
| Antibody Aggregation: The conjugation process may have induced aggregation of the antibody-chelator conjugate. | Analyze the conjugate for aggregates using size-exclusion chromatography (SEC). Optimize conjugation and storage conditions to minimize aggregation.[1] | |
| Altered Isoelectric Point (pI): A significant decrease in the pI due to chelator conjugation can alter the in vivo distribution. | Evaluate the pI of the conjugate. If a significant shift is observed, consider using a different chelator with a more neutral charge or a lower CAR.[1] |
Quantitative Data Summary
The following tables summarize data from published studies, illustrating the impact of CAR on key parameters.
Table 1: Effect of Chelator-to-Antibody Ratio (CAR) on Immunoreactivity
| Antibody-Chelator | CAR | Immunoreactivity (%) | Reference |
| 2IT-BAT-Lym-1 | up to 5 | No loss | [2] |
| 2IT-BAT-Lym-1 | up to 11 | ≥ 75% | [2] |
| DFO-Trastuzumab (T5) | ~1-2 | >90% | [6] |
| DFO-Trastuzumab (T60 & T200) | ~11 | 50-60% | [6] |
| CHX-A"-MORAb-009 | 2.4 | 88% | [5] |
| CHX-A"-MORAb-009 | 5.5 | 81% | [5] |
| DOTA-Rituximab | ~4 | 91.4% | [4] |
| DOTA-Rituximab | ~7 | 72.8% | [4] |
| DOTA-Rituximab | ~9 | 47.3% | [4] |
Table 2: Effect of Molar Excess on Chelator-to-Antibody Ratio (CAR) and Radiolabeling Yield
| Antibody | Molar Excess of Chelator | CAR | Radiochemical Yield (%) | Reference |
| anti-PD-L1-mAb | 3X | 0.4 | 24.3 ± 7.1 | [9] |
| anti-PD-L1-mAb | 10X | 1.4 | 91.1 ± 3.2 | [9] |
| anti-PD-L1-mAb | 20X | 2.0 | 98.7 ± 0.5 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Chelator Conjugation (NHS-Ester Chemistry)
This protocol provides a general guideline for conjugating an NHS-ester activated chelator to the primary amines (lysine residues) of an antibody.
-
Antibody Preparation:
-
Chelator Preparation:
-
Dissolve the NHS-ester activated chelator in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[]
-
-
Conjugation Reaction:
-
Calculate the required volume of the chelator stock solution to achieve the desired molar excess of chelator to antibody. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal CAR.[1]
-
Slowly add the calculated volume of the chelator stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][12] The optimal pH for this reaction is typically between 8.5 and 9.0.[1]
-
-
Purification:
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).[1]
-
Determine the chelator-to-antibody ratio (CAR) using an appropriate method such as UV-Vis spectrophotometry, mass spectrometry, or an isotopic dilution assay.[14][15]
-
Assess the immunoreactivity of the conjugate using methods like ELISA or a cell-binding assay.[14]
-
Protocol 2: Determination of Immunoreactive Fraction
This protocol outlines a method to determine the percentage of the radiolabeled antibody-chelator conjugate that can still bind to its target antigen.
-
Cell Preparation:
-
Prepare serial dilutions of antigen-positive cells.
-
-
Binding Assay:
-
Add a constant, tracer amount of the radiolabeled antibody-chelator conjugate to each cell dilution.
-
To determine non-specific binding, incubate the radiolabeled antibody with a high concentration of antigen-negative cells or with a large excess of unlabeled antibody in the presence of antigen-positive cells.[14]
-
Incubate the samples to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Antibody:
-
Centrifuge the tubes to pellet the cells.
-
Carefully collect the supernatant (containing the free antibody).
-
Wash the cell pellet with cold binding buffer and centrifuge again to remove any remaining free antibody.[1]
-
-
Radioactivity Measurement:
-
Measure the radioactivity in the cell pellets (bound fraction) and the supernatants (free fraction) using a gamma counter.
-
-
Calculation:
-
Plot the ratio of total radioactivity to bound radioactivity against the reciprocal of the cell concentration (Lindmo plot).
-
The immunoreactive fraction is determined from the y-intercept of the linear regression.
-
Visualizations
Caption: Workflow for antibody-chelator conjugation and characterization.
Caption: Troubleshooting logic for low radiolabeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 12. benchchem.com [benchchem.com]
- 13. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Labeled Peptide Purification
Welcome to the technical support center for labeled peptide purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of fluorescently, isotopically, or affinity-labeled peptides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of labeled peptides.
Issue 1: Low Peptide Yield After Purification
A frequent challenge in peptide purification is a lower-than-expected yield of the final labeled product. This can be attributed to several factors throughout the synthesis and purification process.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Verification Method |
| Incomplete Coupling of Label | Optimize coupling reaction time and use fresh, high-quality coupling reagents. Consider a double coupling strategy where the labeling step is repeated.[1] | Mass Spectrometry (MS) to check for the presence of unlabeled peptide. |
| Peptide Aggregation | Synthesize the peptide using "difficult" sequence strategies, such as the incorporation of pseudo prolines.[1] | Analytical High-Performance Liquid Chromatography (HPLC) may show broad or tailing peaks. |
| Non-Specific Binding (NSB) | Use polypropylene (B1209903) or other low-binding tubes and plates instead of glass, as peptides can adhere to glass surfaces. Consider using a µElution format to avoid sample loss during dry-down and reconstitution steps. | Compare peptide recovery from different types of sample containers. |
| Loss During Solid-Phase Extraction (SPE) | Ensure the sample pH is appropriate for the chosen sorbent to maximize retention.[2] Collect and analyze the flow-through and wash fractions to determine if the peptide is being lost during these steps.[2] | Analyze fractions from each step of the SPE process by HPLC.[3] |
| Precipitation | Avoid excessive concentrations of organic solvents during sample preparation; it is suggested to limit the organic concentration to no more than 75%. | Visual inspection for precipitated material. Centrifuge the sample and analyze the supernatant for peptide content. |
Issue 2: Poor Resolution and Peak Tailing in HPLC
Achieving high purity requires good resolution between the target peptide and impurities. Poor peak shape, such as tailing or fronting, can compromise this.
Troubleshooting HPLC Resolution
| Parameter | Recommendation to Improve Resolution | Potential Trade-offs |
| Mobile Phase Composition | Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter selectivity.[4] Adjust the pH to be at least two units away from the peptide's pKa to ensure a single ionic form.[4] | A change in solvent may require re-optimization of the entire gradient. pH changes can affect peptide stability. |
| Gradient Slope | After an initial scouting gradient (e.g., 5-95% acetonitrile), create a shallower, more focused gradient around the elution point of the target peptide.[4] | A shallower gradient will increase the run time. |
| Ion-Pairing Agent | Trifluoroacetic acid (TFA) at 0.1% is effective for good peak shape but can cause ion suppression in MS.[4] Formic acid (FA) at 0.1% is more MS-friendly but may lead to broader peaks.[4] | TFA can be difficult to remove from the final product. |
| Column Chemistry | For hydrophobic peptides, consider using a C4 or diphenyl column instead of the more common C18.[5] Using a column with a different stationary phase provides an orthogonal separation method.[6] | Requires purchasing and testing new columns. |
| Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[4] | May require a solvent exchange step prior to injection. |
Issue 3: Co-elution of Labeled Peptide with Impurities
Closely related impurities, such as truncated or deletion sequences from the synthesis, can be difficult to separate from the desired product.[7]
Strategies to Resolve Co-eluting Species
| Strategy | Description | When to Use |
| Orthogonal Chromatography | If Reverse-Phase HPLC (RP-HPLC) fails to provide adequate separation, use a different chromatographic technique like Ion-Exchange Chromatography (IEX) that separates based on charge rather than hydrophobicity.[6] | When impurities have very similar hydrophobicity to the target peptide. |
| Multi-Dimensional Chromatography | Employing a two-dimensional (2D) separation, where fractions from the first separation are subjected to a second, different type of chromatography, can greatly enhance resolution.[6] | For complex mixtures with multiple co-eluting impurities. |
| Optimize Mobile Phase | Modifying the mobile phase, for example by changing the ion-pairing agent or pH, can alter the selectivity of the separation and may resolve co-eluting peaks.[4] | As a first step before moving to more complex chromatographic techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying a biotinylated peptide?
For biotinylated peptides, affinity chromatography using streptavidin- or avidin-based resins is a common and effective method.[8] However, challenges can arise.
-
Problem: Free biotin (B1667282) in the sample. Cell culture supernatants can contain free biotin, which will compete with your biotinylated peptide for binding to the resin.
-
Solution: Use a resin like Strep-Tactin®XT that is not irreversibly blocked by free biotin, or pre-treat the sample with avidin (B1170675) to block the free biotin.[9]
-
-
Problem: Harsh elution conditions. The strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution, which can damage the peptide.[8]
-
Solution: Consider using a desthiobiotin label, which binds to streptavidin with lower affinity and can be eluted under milder conditions. Alternatively, use an engineered streptavidin resin that allows for gentle elution.
-
Q2: How can I troubleshoot low recovery in Solid-Phase Extraction (SPE)?
Low or inconsistent recovery is a common issue in SPE.[2]
-
Verify Analyte Loss: Collect and analyze fractions from each step (loading, washing, and elution) to pinpoint where the loss is occurring.[3]
-
Check for Breakthrough: If the peptide is lost during the loading or washing steps, the wash solvent may be too strong, or the sorbent may not be retaining the analyte effectively.[3] Consider using a less polar wash solvent or a more retentive sorbent.
-
Incomplete Elution: If the peptide remains on the column after elution, the elution solvent may be too weak. Increase the strength of the elution solvent or consider a different solvent that can disrupt any secondary interactions between the peptide and the sorbent.[3]
-
Sample Pre-treatment: Ensure that the peptide is fully solubilized in the loading buffer and that the pH is optimized for binding to the SPE sorbent.[2]
Q3: What quality control (QC) assays are essential for a purified labeled peptide?
To ensure the quality of your purified labeled peptide, a combination of analytical techniques is recommended.
-
Purity Assessment: Analytical RP-HPLC with UV detection (typically at 210-220 nm) is the standard method to determine the purity of the peptide.[10]
-
Identity Verification: Mass spectrometry (MS) should be used to confirm that the molecular weight of the purified peptide matches the expected mass of the labeled product.[11]
-
Quantification: Amino acid analysis can provide an accurate determination of the peptide content in the final lyophilized powder.[12]
-
Labeling Efficiency: For fluorescently labeled peptides, UV-Vis spectrophotometry can be used to assess the labeling efficiency.[13]
Experimental Protocols & Workflows
General Workflow for Labeled Peptide Purification
The following diagram illustrates a typical workflow for the purification of a labeled peptide, from crude product to a purified, quality-controlled sample.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. bachem.com [bachem.com]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 9. Protein Affinity Chromatography [iba-lifesciences.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 12. polypeptide.com [polypeptide.com]
- 13. Targeting Peptide Quality Testing and Purification - Creative Peptides [creative-peptides.com]
Strategies to reduce non-specific binding of 68Ga-DOTA radiotracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of 68Ga-DOTA radiotracers during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: High Background Signal or Poor Image Contrast
| Potential Cause | Recommended Solution |
| Suboptimal Radiochemical Purity: Presence of unbound 68Ga or radiolabeled impurities. | - Verify Radiochemical Purity (RCP): Use radio-TLC or radio-HPLC to ensure RCP is >95%.- Optimize Labeling Conditions: Adjust pH (typically 3.5-5.0), temperature (often 95°C), and incubation time.[1] - Purify the Product: Use a C18 solid-phase extraction (SPE) cartridge to remove unreacted 68Ga.[1][2] |
| Formation of 68Ga-colloids: Insoluble 68Ga hydroxides can form at higher pH, leading to uptake in the liver, spleen, and bone marrow. | - Control pH: Ensure the pH of the reaction mixture is within the optimal range for your specific peptide.- Use a Buffer: Employ buffers like acetate (B1210297), HEPES, or succinate (B1194679) to maintain a stable pH.[3] - Purification: SPE or HPLC purification can effectively remove 68Ga-colloids. |
| High Physiological Uptake in Non-Target Tissues: Some organs naturally express receptors that the tracer may bind to non-specifically. | - Use Blocking Agents: Co-inject a molar excess of an unlabeled version of the targeting peptide to saturate non-target receptors.[4] - Optimize Imaging Time: Acquire images at a later time point to allow for clearance from non-target tissues, improving the tumor-to-background ratio. |
| Patient-Related Factors: Concurrent medications or patient physiology can alter biodistribution. | - Review Patient Medications: Somatostatin (B550006) analogs can interfere with the biodistribution of some 68Ga-DOTA tracers. It may be necessary to pause such treatments before imaging.[5][6] |
Issue 2: Unexpected High Uptake in Kidneys
| Potential Cause | Recommended Solution |
| Tracer Characteristics: The physicochemical properties of the radiotracer (e.g., charge, size, lipophilicity) significantly influence renal clearance. | - Modify the Linker: Incorporating certain amino acid sequences (e.g., glutamic acid) or PEG linkers between the DOTA chelator and the targeting peptide can reduce kidney uptake.[7] - Alter the Chelator: In some cases, changing the chelator (e.g., to DOTAGA) can impact renal retention, although this effect is context-dependent and can sometimes increase uptake.[7] |
| Renal Excretion Pathway: 68Ga-DOTA peptides are small molecules cleared by the kidneys, with some reabsorption in the proximal tubules. | - Pre-injection of Amino Acids: Administering a solution of positively charged amino acids (e.g., lysine, arginine) before the radiotracer can help block reabsorption in the kidneys. |
Issue 3: Unexpected High Uptake in Liver and Spleen
| Potential Cause | Recommended Solution |
| Formation of 68Ga-colloids: As mentioned previously, colloids are readily taken up by the reticuloendothelial system in the liver and spleen. | - Strict pH Control: Maintain the pH of the radiolabeling reaction within the optimal range.- Post-labeling Purification: Implement SPE or HPLC purification to remove colloidal impurities. |
| Hydrophobicity of the Tracer: More lipophilic tracers may exhibit increased hepatobiliary clearance. | - Modify Tracer Design: Increase the hydrophilicity of the tracer by altering the linker or peptide sequence. For example, more hydrophilic linkers can lead to less liver signal.[8] |
| Non-Specific Binding to Liver Receptors: Some tracers may have off-target binding to receptors expressed in the liver. | - Blocking Strategies: If a specific off-target receptor is known, a suitable blocking agent can be used. |
Frequently Asked Questions (FAQs)
Radiolabeling and Quality Control
-
Q1: What is the optimal pH for 68Ga-DOTA labeling? A1: The optimal pH for 68Ga-DOTA labeling is typically between 3.5 and 5.0. It is crucial to optimize this for each specific DOTA-conjugated peptide.
-
Q2: Which buffer should I use for radiolabeling? A2: Acetate, HEPES, and succinate buffers are commonly used and have been shown to be effective.[3] Acetate buffer is often preferred for clinical preparations as it is recognized as a substance for pharmaceutical use.
-
Q3: My radiochemical purity (RCP) is consistently low. What should I do? A3: Low RCP can be due to several factors. First, check for the presence of metal ion impurities in your 68Ga eluate, as ions like Fe(III), Zn(II), and Al(III) can compete with 68Ga for the DOTA chelator.[1][2][9][10] Ensure your reagents are of high purity and consider pre-purifying the 68Ga eluate. Also, re-optimize your labeling conditions (pH, temperature, peptide concentration, and incubation time).
-
Q4: How can I prevent my 68Ga-DOTA tracer from sticking to labware? A4: To minimize adhesion to plasticware, consider using siliconized or low-protein-binding vials and pipette tips. Pre-treating labware with a blocking solution like bovine serum albumin (BSA) can also be effective for in vitro experiments, but ensure this is compatible with your downstream applications. For clinical preparations, adherence to good manufacturing practices (GMP) and using validated materials is essential.
In Vivo Imaging
-
Q5: I see unexpected "hot spots" in my PET images. What could be the cause? A5: Unexpected uptake can be due to a variety of factors, including inflammation, benign tumors, or physiological variants.[11][12][13][14] For example, uptake in the uncinate process of the pancreas is a common physiological finding.[15] It is important to correlate PET findings with anatomical imaging (CT or MRI) and the patient's clinical history. In some cases, biopsy may be necessary to confirm the nature of the uptake.
-
Q6: How can I differentiate between specific tumor uptake and non-specific binding? A6: One common method is to perform a blocking study.[4] This involves co-injecting a saturating dose of the non-radiolabeled peptide along with the 68Ga-DOTA tracer. A significant reduction in uptake in the tissue of interest in the presence of the blocking agent indicates specific, receptor-mediated binding.
Quantitative Data Summary
The following tables summarize quantitative data on the biodistribution of various 68Ga-DOTA radiotracers, highlighting the impact of different chemical modifications and comparing uptake in key organs.
Table 1: Comparison of Biodistribution of 68Ga-DOTATATE and 68Ga-DOTA-JR11 in Patients with Neuroendocrine Tumors (%ID/g)
| Organ | 68Ga-DOTATATE (Mean ± SD) | 68Ga-DOTA-JR11 (Mean ± SD) |
| Spleen | 28.5 ± 11.1 | 1.8 ± 0.6 |
| Kidneys | 15.6 ± 4.2 | 3.9 ± 1.1 |
| Liver | 6.8 ± 2.1 | 1.9 ± 0.5 |
| Bone Marrow | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Data adapted from a prospective study in patients with metastatic, well-differentiated neuroendocrine tumors.[16] |
Table 2: Comparison of Biodistribution of 68Ga-labeled PSMA-targeting Tracers in Mice with PSMA+ Tumors (%ID/g at 1h post-injection)
| Organ | 68Ga-DOTA-PSMA | 68Ga-NOTA-PSMA | 68Ga-HBED-CC-PSMA |
| PSMA+ Tumor | 10.2 ± 1.5 | 11.5 ± 2.1 | 15.8 ± 3.2 |
| Kidneys | 25.4 ± 4.3 | 23.1 ± 3.9 | 35.6 ± 5.8 |
| Liver | 1.1 ± 0.2 | 1.3 ± 0.3 | 0.9 ± 0.1 |
| Spleen | 1.9 ± 0.4 | 2.5 ± 0.6 | 6.2 ± 1.3 |
| Data adapted from a preclinical comparative study.[17] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-peptides with 68Ga using an Acetate Buffer
-
Reagent Preparation:
-
Prepare a 1 M sodium acetate buffer and adjust the pH to 4.5.
-
Dissolve the DOTA-peptide in sterile water to a concentration of 1 mg/mL.
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the desired amount of DOTA-peptide solution (e.g., 20-50 µg).
-
Add 300-500 µL of the sodium acetate buffer.
-
Add the 68GaCl3 eluate to the reaction vial.
-
Heat the reaction mixture at 95°C for 7-10 minutes.
-
-
Purification:
-
After incubation, cool the reaction vial.
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unbound 68Ga.
-
Elute the final 68Ga-DOTA-peptide product with a small volume of 50% ethanol (B145695) in saline.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The mobile phase for ITLC can be a mixture of 1 M ammonium (B1175870) acetate and methanol (B129727) (1:1 v/v).
-
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.
-
Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium acetate and methanol.
-
Procedure:
-
Spot a small volume of the final radiolabeled product onto the bottom of the ITLC strip.
-
Place the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent to migrate up the strip.
-
Remove the strip and let it dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
-
Interpretation:
-
The 68Ga-DOTA-peptide will migrate with the solvent front (Rf ≈ 0.8-1.0).
-
Free 68Ga and 68Ga-colloids will remain at the origin (Rf ≈ 0.0-0.2).
-
Visualizations
Caption: Experimental workflow for the preparation of 68Ga-DOTA radiotracers.
Caption: Troubleshooting logic for high background signals in 68Ga-DOTA PET imaging.
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 4. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered biodistribution of [68Ga]Ga-DOTA-TOC during somatostatin analogue treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. False Positive Findings of 68Ga-DOTATOC PET/CT: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence and significance of incidental findings on 68 Ga-DOTA-conjugated somatostatin receptor-targeting peptide PET/CT: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Effect of reaction temperature and time on labeling kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effects of reaction temperature and time on labeling kinetics.
Frequently Asked questions (FAQs)
Q1: What is the general effect of reaction temperature on labeling kinetics?
A1: In general, increasing the reaction temperature increases the rate of the labeling reaction.[1] Many labeling reactions, such as those involving NHS esters, can be performed at room temperature (20-25°C) or at 4°C.[] Reactions at room temperature are typically faster, while reactions at 4°C are slower and may require longer incubation times to achieve the desired degree of labeling.[3] Lower temperatures can be beneficial for sensitive proteins that may degrade or aggregate at higher temperatures.[3]
Q2: How does reaction time influence the degree of labeling (DOL)?
A2: The degree of labeling (DOL), which is the average number of label molecules per protein molecule, generally increases with longer reaction times, up to a certain point.[4] The reaction will eventually reach a plateau where the accessible and reactive sites on the protein are saturated.[4] It is important to optimize the reaction time to achieve the desired DOL without introducing excessive labeling, which can lead to protein precipitation or loss of function.[5]
Q3: What are typical incubation times and temperatures for common labeling chemistries?
A3: Recommended incubation times and temperatures vary depending on the specific labeling chemistry:
-
NHS Esters: These reactions are often carried out for 30-120 minutes at room temperature or overnight at 4°C.[][6]
-
Maleimide-Thiol Conjugation: Reactions are typically performed for 30 minutes to 2 hours at room temperature (20-25°C) or overnight (8-16 hours) at 4°C.[3]
-
Biotinylation (using NHS esters): Incubation can range from a few minutes to 12 hours, with temperatures from 4-37°C.[7]
Q4: Can I reuse a protein sample for relabeling if the initial degree of labeling is too low?
A4: Yes, if the initial DOL is lower than desired, it is possible to relabel the same protein sample.[8] Alternatively, a new protein sample can be labeled using a higher concentration of the labeling reagent or by adjusting the reaction conditions, such as increasing the incubation time or temperature.[8]
Troubleshooting Guide
Issue: Low or No Signal from the Labeled Protein
This is a common issue that can arise from several factors throughout the labeling and purification process.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature or Time | If the reaction was performed at 4°C, try increasing the temperature to room temperature (20-25°C) to accelerate the reaction kinetics.[3] Extend the incubation time. For example, if a 2-hour incubation at room temperature yields a low DOL, consider an overnight incubation at 4°C.[3] |
| Inactive Labeling Reagent | Ensure the labeling reagent has been stored correctly, protected from moisture and light.[9] Prepare fresh stock solutions of the labeling reagent immediately before use, as some reagents are unstable in solution.[9] |
| Presence of Competing Nucleophiles in the Buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for the labeling reagent.[7] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).[10] |
| Protein Concentration is Too Low | For many labeling reactions, a protein concentration of at least 0.5 to 1 mg/mL is recommended for efficient labeling.[3] If your protein solution is too dilute, consider concentrating it before the labeling reaction. |
| Incorrect pH of the Reaction Buffer | The reactivity of both the protein and the labeling reagent is highly pH-dependent. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended.[] For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal.[3] Verify and adjust the pH of your protein solution before adding the labeling reagent. |
Issue: Protein Precipitation During or After the Labeling Reaction
Protein precipitation can occur if the labeling process compromises the protein's stability.
| Potential Cause | Troubleshooting Steps |
| Over-labeling of the Protein | A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar ratio of the labeling reagent to the protein in the reaction mixture.[5] |
| Unfavorable Reaction Temperature | Some proteins are sensitive to higher temperatures and may denature and precipitate. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] |
| Incorrect Buffer Conditions | The buffer composition, including pH and ionic strength, can affect protein stability. Ensure the buffer is appropriate for your specific protein and the labeling chemistry being used. |
Data on Labeling Kinetics
The following tables provide illustrative data on how reaction temperature and time can influence the degree of labeling (DOL) for two common labeling chemistries. Note that these are generalized examples, and optimal conditions should be determined empirically for each specific protein and label.
Table 1: Illustrative Effect of Temperature and Time on NHS-Ester Labeling Efficiency
| Reaction Time | Degree of Labeling (DOL) at 4°C | Degree of Labeling (DOL) at 25°C (Room Temp) |
| 30 minutes | 1.5 | 3.0 |
| 1 hour | 2.5 | 4.5 |
| 2 hours | 4.0 | 5.5 |
| 4 hours | 5.0 | 6.0 |
| Overnight (16 hours) | 6.0 | 6.0 |
This table illustrates that NHS-ester reactions proceed faster at room temperature, reaching a higher DOL in a shorter amount of time compared to reactions at 4°C.[]
Table 2: Illustrative Effect of Temperature and Time on Maleimide-Thiol Conjugation Efficiency
| Reaction Time | Conjugation Efficiency (%) at 4°C | Conjugation Efficiency (%) at 25°C (Room Temp) |
| 30 minutes | 40% | 85% |
| 1 hour | 60% | 95% |
| 2 hours | 80% | >95% |
| 4 hours | 90% | >95% |
| Overnight (16 hours) | >95% | >95% |
This table shows that maleimide-thiol conjugations are significantly faster at room temperature, often reaching near completion within 1-2 hours, while reactions at 4°C require longer incubation times to achieve high efficiency.[3]
Experimental Protocols
Protocol 1: General Procedure for Amine Labeling using NHS Esters
This protocol provides a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized molecules (e.g., fluorescent dyes, biotin).
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer) at a pH between 7.2 and 8.5.[]
-
The recommended protein concentration is typically 1-10 mg/mL.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9]
-
-
Labeling Reaction:
-
Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
Incubate the reaction mixture for 30-120 minutes at room temperature or overnight at 4°C, protected from light.[]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Protocol 2: General Procedure for Thiol-Reactive Labeling using Maleimides
This protocol outlines a general procedure for labeling proteins containing free sulfhydryl groups with maleimide-functionalized molecules.
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.[3]
-
If the target cysteines are in disulfide bonds, they must be reduced. This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
-
Labeling Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent in an appropriate solvent (e.g., DMF or DMSO) immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved maleimide (B117702) reagent to the protein solution. A 10- to 20-fold molar excess of the maleimide is a common starting point.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.[3]
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine.
-
-
Purification:
-
Purify the labeled protein from unreacted reagents using size-exclusion chromatography or dialysis.
-
Visualizations
References
- 1. ecodiagnostica.com.br [ecodiagnostica.com.br]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: p-NCS-Bz-DOTA-GA vs. DOTA-NHS Ester for Antibody Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of chelating agents to antibodies is a critical step in the development of radioimmunotherapeutics and imaging agents. The choice of bifunctional chelator can significantly impact conjugation efficiency, the stability of the final conjugate, and the immunoreactivity of the antibody. This guide provides an objective comparison of two commonly used DOTA derivatives, p-NCS-Bz-DOTA-GA and DOTA-NHS ester, supported by experimental data to inform your selection process.
The fundamental difference between these two chelators lies in their reactive groups, which dictate their conjugation chemistry and the resulting linkage to the antibody. This compound (p-isothiocyanatobenzyl-DOTA-glutamic acid) possesses an isothiocyanate group (-NCS) that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond. In contrast, DOTA-NHS ester (DOTA-N-hydroxysuccinimide ester) utilizes an NHS ester group that also reacts with primary amines to form an amide bond.
At a Glance: Key Performance Characteristics
| Feature | This compound | DOTA-NHS Ester |
| Reactive Group | Isothiocyanate (-NCS) | N-Hydroxysuccinimide Ester |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
| Resulting Linkage | Thiourea | Amide |
| Linkage Stability | Generally considered highly stable in vivo.[1] | Stable, but the NHS ester itself is susceptible to hydrolysis.[2] |
| Reaction pH | Typically pH 8.5 - 9.5 | Typically pH 7.0 - 8.5[3] |
Conjugation Efficiency: A Quantitative Look
The efficiency of conjugation, often measured by the average number of chelators attached per antibody molecule, is a crucial parameter. While direct comparative studies under identical conditions are limited, data from various sources allow for a meaningful comparison.
| Antibody | Chelator | Molar Ratio (Chelator:Antibody) | Average Chelators per Antibody | Reference |
| Rituximab | p-SCN-Bn-DOTA | 5:1 | 1.62 ± 0.5 | [4][5] |
| Rituximab | p-SCN-Bn-DOTA | 10:1 | 6.42 ± 1.72 | [4][5] |
| Rituximab | p-SCN-Bn-DOTA | 50:1 | 11.01 ± 2.64 | [4][5] |
| Rituximab | DOTA-NHS Ester | 100:1 | ~18 | [6] |
| sdAb A1-His | p-SCN-Bn-DOTA | 20:1 | 0.4 | [7] |
| sdAb A1-His | p-SCN-Bn-DOTA | 50:1 | 1.1 | [7] |
| sdAb A1-His | p-SCN-Bn-DOTA | 50:1 (pH 9) | 1.8 | [8] |
*p-SCN-Bn-DOTA is a closely related isothiocyanate-functionalized DOTA derivative and serves as a good proxy for the performance of this compound.
From the available data, it is evident that the number of conjugated chelators can be controlled by adjusting the molar ratio of the chelator to the antibody for both derivatives.
Impact on Antibody Immunoreactivity
A critical consideration is the retention of the antibody's binding affinity to its target antigen after conjugation. Generally, increasing the number of conjugated chelators can lead to a decrease in immunoreactivity, potentially due to steric hindrance or modification of lysine residues in the antigen-binding regions.[3][9]
| Antibody | Chelator | Average Chelators per Antibody | Immunoreactive Fraction (%) | Reference |
| Rituximab | p-SCN-Bn-DOTA | 1.62 ± 0.5 | 71.17% | [4] |
| Rituximab | p-SCN-Bn-DOTA | 6.42 ± 1.72 | 53.05% | [4] |
| Rituximab | p-SCN-Bn-DOTA | 11.01 ± 2.64 | 19.37% | [4] |
| Rituximab | DOTA-NHS Ester | 14 | 14.3 ± 2.9% | [4] |
| Rituximab | DOTA-NHS Ester | 18 | 20.4 ± 2.1% | [4] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 1 | 85.1 ± 1.3% | [9] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 6 | 87.5 ± 1.0% | [9] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 11 | 24 ± 1.7% | [9] |
*p-SCN-Bn-DOTA is a closely related isothiocyanate-functionalized DOTA derivative.
These data highlight a general trend where higher degrees of conjugation can negatively impact immunoreactivity for both types of chelators. It is therefore crucial to optimize the chelator-to-antibody ratio to achieve sufficient chelation for radiolabeling without compromising the antibody's targeting ability.
Stability of the Conjugate
The stability of the linkage between the chelator and the antibody is paramount for in vivo applications to prevent premature release of the radiometal. The thiourea bond formed from the isothiocyanate group of this compound is widely regarded as being highly stable under physiological conditions.[1] The amide bond formed by the DOTA-NHS ester is also stable. However, the DOTA-NHS ester itself is susceptible to hydrolysis, which can reduce conjugation efficiency if not handled properly.[2]
One study comparing 177Lu-labeled Rituximab conjugated with p-SCN-Bn-DOTA and DOTA-NHS-ester suggested that the p-SCN-Bn-DOTA conjugate exhibited higher stability, as indicated by lower bone uptake of the radiolabel over time.[6]
Experimental Workflows
The following diagrams illustrate the generalized workflows for antibody conjugation with this compound and DOTA-NHS ester.
Caption: Workflow for antibody conjugation with this compound.
Caption: Workflow for antibody conjugation with DOTA-NHS Ester.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Optimization is recommended for specific antibodies and applications.
Protocol 1: Antibody Conjugation with this compound
-
Antibody Preparation:
-
Dialyze the antibody against a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.5), to remove any interfering substances like Tris or glycine.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by size exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable buffer for storage (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
-
Characterization:
Protocol 2: Antibody Conjugation with DOTA-NHS Ester
-
Antibody Preparation:
-
Dialyze the antibody against a suitable buffer, such as 0.1 M phosphate or borate buffer (pH 7.0-8.5). Ensure the buffer is free of primary amines.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Chelator Preparation:
-
Dissolve DOTA-NHS ester in anhydrous DMSO immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography as described for the this compound protocol.
-
-
Characterization:
-
Characterize the purified conjugate for protein concentration and chelator-to-antibody ratio as described above.
-
Conclusion
Both this compound and DOTA-NHS ester are effective bifunctional chelators for antibody conjugation. The choice between them may depend on several factors:
-
Reaction Conditions: this compound typically requires a slightly higher pH for optimal reactivity of the isothiocyanate group.
-
Stability: The thiourea linkage formed by this compound is considered exceptionally stable. While the amide bond from DOTA-NHS ester is also robust, the starting material is more susceptible to hydrolysis, requiring careful handling.
-
Desired Degree of Conjugation: The number of chelators per antibody can be modulated with both reagents by adjusting the molar ratio, but the optimal ratio to preserve immunoreactivity must be empirically determined for each antibody.
For applications demanding high in vivo stability, this compound may offer an advantage due to the robustness of the thiourea bond. However, DOTA-NHS ester remains a widely used and effective alternative when handled under appropriate anhydrous conditions. Ultimately, the optimal choice will depend on the specific antibody, the intended application, and the desired characteristics of the final radioimmunoconjugate. Rigorous characterization of the conjugate, including the chelator-to-antibody ratio and immunoreactivity, is essential for reproducible and effective results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Potency: A Comparative Guide to Validating DOTA-Conjugated Antibody Immunoreactivity
For researchers, scientists, and drug development professionals, ensuring that an antibody retains its specific binding capabilities after conjugation with a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a critical step. The conjugation process, essential for applications like radioimmunotherapy and in vivo imaging, can inadvertently alter the antibody's structure and compromise its immunoreactivity. This guide provides an objective comparison of key methods for validating the immunoreactivity of DOTA-conjugated antibodies, supported by experimental data and detailed protocols.
The covalent attachment of DOTA to an antibody, while necessary for chelating radiometals, can impact its biochemical properties and its ability to bind to its target antigen.[1] An increasing chelator-to-antibody ratio may enhance the specific activity of the resulting radioimmunoconjugate but can also lead to a decrease in immunoreactivity.[1] Therefore, rigorous validation of the conjugated antibody's binding affinity and specificity is paramount.
Key Validation Methodologies
Several well-established techniques are employed to assess the immunoreactivity of DOTA-conjugated antibodies. This guide focuses on four principal methods: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, Surface Plasmon Resonance (SPR), and Radioimmunoassay (RIA). Each method offers distinct advantages and provides quantitative data to compare the binding characteristics of the conjugated antibody to its unconjugated counterpart.
Comparative Analysis of Validation Methods
| Method | Principle | Key Metrics | Advantages | Disadvantages |
| ELISA | Enzyme-based detection of antibody-antigen binding on a solid phase.[1] | EC50 (Effective Concentration for 50% binding) | High-throughput, cost-effective, widely available. | Antigen immobilization can alter conformation; potential for non-specific binding. |
| Flow Cytometry | Measures fluorescence of cells stained with labeled antibodies.[1] | Mean Fluorescence Intensity (MFI), Percentage of positive cells | Provides analysis at the cellular level in a more native environment; allows for multiplexing. | Requires specialized equipment and expertise; can be lower throughput than ELISA. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. | Association rate (k_on), Dissociation rate (k_off), Affinity (K_D)[1] | Label-free, provides detailed kinetic information, highly sensitive.[1] | Requires expensive instrumentation and specialized knowledge for data analysis. |
| Radioimmunoassay (RIA) | Competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited amount of antibody. | Immunoreactive Fraction (%) | Highly sensitive and specific. | Requires handling of radioactive materials and specialized equipment. |
Quantitative Data Presentation
The impact of DOTA conjugation on antibody immunoreactivity is often dependent on the number of DOTA molecules conjugated per antibody molecule (DOTA:Ab ratio). The following table summarizes experimental data from a study investigating the effect of increasing DOTA:Ab ratios on the immunoreactivity of an anti-TEM-1 fusion protein antibody, 1C1m-Fc.[2][3][4][5]
Table 1: Effect of DOTA:Ab Ratio on Immunoreactivity of 1C1m-Fc
| DOTA per Antibody | Immunoreactive Fraction (%) |
| 1 | 85.1 ± 1.3 |
| 3 | 86.2 ± 2.7 |
| 6 | 87.5 ± 1.0 |
| 8.5 | 78.0 ± 1.4 |
| 11 | 24.0 ± 1.7 |
Data sourced from a study on [177Lu]Lu-1C1m-Fc, an anti-TEM-1 fusion protein antibody.[2][3][4][5]
The data clearly indicates that as the number of DOTA molecules per antibody increases beyond a certain point (in this case, above 8.5), there is a significant loss of immunoreactivity.[2][3][4][5]
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and reliable validation of immunoreactivity. Below are the protocols for the key assays discussed.
Signaling Pathway of Antibody-Antigen Recognition
Caption: Antibody-Antigen Binding and Signal Generation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay determines the relative binding affinity of the DOTA-conjugated antibody by its ability to compete with the unconjugated antibody for binding to a limited amount of antigen coated on a microplate.
Caption: Workflow for a competitive ELISA experiment.
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at 37°C.[6][8]
-
Competitive Binding:
-
Prepare serial dilutions of the DOTA-conjugated antibody and a constant concentration of the unconjugated antibody in blocking buffer.
-
Add 100 µL of these mixtures to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the washing step as in step 2.[7]
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.[6]
-
Washing: Repeat the washing step.[7]
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.[6]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2M H2SO4 for HRP).[6]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the DOTA-conjugated antibody concentration and determine the EC50 value. A higher EC50 for the DOTA-conjugated antibody compared to the unconjugated antibody indicates reduced binding affinity.
Flow Cytometry
This cell-based assay measures the binding of the DOTA-conjugated antibody to its target antigen on the surface of intact cells.
Caption: Workflow for a flow cytometry binding assay.
-
Cell Preparation: Prepare a single-cell suspension of the target cells and adjust the concentration to 1 x 10^7 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% BSA and 0.02% sodium azide).[9]
-
Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the fluorescently labeled unconjugated or DOTA-conjugated antibody at a predetermined optimal concentration.[9]
-
Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.[10]
-
Washing: Wash the cells twice by adding 1-2 mL of staining buffer and centrifuging at 200-400 x g for 5 minutes at 4°C. Discard the supernatant.[9]
-
Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 500 µL).
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events.
-
Data Analysis: Gate on the cell population of interest and determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells. A decrease in MFI for the DOTA-conjugated antibody compared to the unconjugated antibody suggests reduced immunoreactivity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data on the interaction between the antibody and its antigen.
Caption: Workflow for an SPR kinetic analysis.
-
Ligand Immobilization: Immobilize the target antigen onto a suitable sensor chip surface using standard amine coupling chemistry or other appropriate methods.
-
Analyte Preparation: Prepare a series of dilutions of the unconjugated and DOTA-conjugated antibodies in a suitable running buffer (e.g., HBS-EP).
-
Binding Analysis:
-
Inject the prepared antibody solutions over the antigen-coated sensor surface at a constant flow rate.
-
Monitor the association of the antibody to the antigen in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the antibody-antigen complex.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound antibody.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). An increase in the K_D value for the DOTA-conjugated antibody indicates a decrease in binding affinity.[11]
Radioimmunoassay (RIA) - Lindmo Assay
This cell-based radioimmunoassay is used to determine the immunoreactive fraction of a radiolabeled antibody.
Caption: Workflow for a Lindmo radioimmunoassay.
-
Cell Preparation: Prepare a single-cell suspension of target cells and create a series of dilutions with known cell concentrations.
-
Incubation: Incubate a fixed, tracer amount of the radiolabeled DOTA-conjugated antibody with the different concentrations of cells. Include tubes for total counts (no cells) and non-specific binding (excess unlabeled antibody).
-
Separation: Separate the cell-bound radioactivity from the free radioactivity by centrifugation.
-
Counting: Measure the radioactivity in the cell pellets (bound fraction) and the total radioactivity added to each tube using a gamma counter.
-
Data Analysis (Lindmo Plot):
-
Calculate the ratio of total counts to bound counts (Total/Bound).
-
Plot Total/Bound on the y-axis versus the inverse of the cell concentration (1/[Cells]) on the x-axis.
-
Perform a linear regression on the data points.
-
The immunoreactive fraction is the reciprocal of the y-intercept of the regression line.[12][13]
-
Conclusion
Validating the immunoreactivity of DOTA-conjugated antibodies is a non-negotiable step in the development of antibody-based radiopharmaceuticals and imaging agents. The choice of validation method will depend on the specific research question, available resources, and the desired level of detail. For high-throughput screening, ELISA offers a cost-effective solution. Flow cytometry provides a more physiologically relevant assessment of binding to cell-surface antigens. For a detailed understanding of the binding kinetics, SPR is the gold standard. Finally, for radiolabeled antibodies, the Lindmo assay provides a direct measure of the functional fraction of the conjugate. By employing these robust validation methods, researchers can ensure the potency and specificity of their DOTA-conjugated antibodies, paving the way for more effective and reliable diagnostic and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. microbenotes.com [microbenotes.com]
- 9. biotium.com [biotium.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of p-NCS-Bz-DOTA-GA Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The selection of a bifunctional chelator is a critical determinant of the in vivo stability and overall performance of radiopharmaceuticals. This guide provides an objective comparison of radiopharmaceuticals functionalized with p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid (p-NCS-Bz-DOTA-GA) against those utilizing the more conventional 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator. The inclusion of a glutaric acid moiety in the DOTA-GA backbone introduces an additional carboxylic group, which can influence the radiometal complexation kinetics, stability, and in vivo biodistribution of the resulting radiopharmaceutical.
Enhanced In Vivo Performance with DOTAGA
Experimental evidence suggests that the use of a DOTAGA chelator can lead to more favorable pharmacokinetic profiles for radiolabeled agents. For instance, in a comparative study of Prostate-Specific Membrane Antigen (PSMA) targeting ligands, the DOTAGA-conjugated compound, when labeled with Gallium-68 (⁶⁸Ga), demonstrated improved characteristics over its DOTA counterpart. The DOTAGA derivative exhibited higher hydrophilicity and an increased specific internalization into PSMA-expressing tumor cells.[1]
This translates to a more favorable in vivo biodistribution, characterized by low unspecific uptake in non-target tissues and high tumor accumulation, ultimately leading to improved imaging contrast.[1] While a direct in vivo stability comparison of a peptide conjugated via this compound versus a p-SCN-Bz-DOTA analog is not extensively documented in a single study, the superior performance of DOTAGA-based radiopharmaceuticals in preclinical models provides a strong rationale for its selection.
Quantitative Data Summary
The following tables summarize key performance data for DOTAGA- and DOTA-conjugated radiopharmaceuticals based on available preclinical studies.
Table 1: Comparison of Radiolabeling and In Vitro Properties
| Parameter | ⁶⁸Ga-DOTAGA-PSMA Ligand | ⁶⁸Ga-DOTA-PSMA Ligand | Reference |
| Radiochemical Yield | >95% | >95% | [1] |
| logP Value | -3.6 ± 0.1 | Not Reported | [1] |
| In Vitro Stability (Human Serum, 1h) | >98% | >98% | [1] |
| Specific Internalization (LNCaP cells) | ~2-fold higher than DOTA analogue | Baseline | [1] |
Table 2: In Vivo Biodistribution in LNCaP Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ/Tissue | ⁶⁸Ga-DOTAGA-ffk(Sub-KuE) | ⁶⁸Ga-DOTA-FFK(Sub-KuE) | Reference |
| Blood | 0.8 ± 0.1 | 1.2 ± 0.2 | [1] |
| Liver | 0.5 ± 0.1 | 0.7 ± 0.1 | [1] |
| Kidneys | 2.5 ± 0.5 | 3.0 ± 0.6 | [1] |
| Spleen | 0.2 ± 0.0 | 0.3 ± 0.1 | [1] |
| Tumor | 15.2 ± 2.5 | 10.5 ± 1.8 | [1] |
| Tumor-to-Blood Ratio | 19.0 | 8.8 | [1] |
| Tumor-to-Kidney Ratio | 6.1 | 3.5 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experimental stages.
Conjugation of this compound to a Targeting Peptide
This protocol is a general guideline for the conjugation of a bifunctional chelator to a peptide containing a primary amine.
-
Peptide Preparation: Dissolve the targeting peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, to a final concentration of 1-5 mg/mL. The pH of the solution should be adjusted to 8.5-9.5 to facilitate the reaction between the isothiocyanate group and the primary amines of the peptide.
-
Chelator Preparation: Dissolve this compound in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution. A molar excess of the chelator (typically 5- to 20-fold) is used to ensure efficient conjugation. The reaction mixture is incubated at room temperature or 37°C for 1 to 4 hours with gentle mixing.
-
Purification: The resulting DOTA-GA-conjugated peptide is purified from unconjugated chelator and other reactants using size-exclusion chromatography (e.g., a PD-10 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the successful conjugation and to determine the number of chelators attached to each peptide molecule.
Radiolabeling with Gallium-68
This protocol describes the labeling of the DOTA-GA-conjugated peptide with ⁶⁸Ga.
-
Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Buffering: Add a suitable buffer, such as sodium acetate (B1210297) or HEPES, to the ⁶⁸Ga eluate to adjust the pH to a range of 3.5-4.5, which is optimal for ⁶⁸Ga labeling of DOTA chelators.
-
Labeling Reaction: Add the DOTA-GA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution. The mixture is then heated at 95-100°C for 5-15 minutes.
-
Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.
In Vivo Stability and Biodistribution Assessment
This protocol outlines the steps for evaluating the in vivo behavior of the radiolabeled peptide in a tumor-bearing animal model.
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing xenografts of a human cancer cell line that expresses the target receptor.
-
Injection: Intravenously inject a defined amount of the radiolabeled peptide (e.g., 1-5 MBq) into the tail vein of each animal.
-
Biodistribution Study: At various time points post-injection (e.g., 1, 4, and 24 hours), euthanize groups of animals.
-
Organ Harvesting and Measurement: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, muscle). Weigh each sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of the uptake and clearance of the radiopharmaceutical in different tissues.
Visualizing the Workflow and Structural Differences
To further clarify the experimental process and the key structural distinction between DOTA and DOTA-GA, the following diagrams are provided.
Caption: Workflow for assessing the in vivo stability of a radiopharmaceutical.
Caption: Key structural differences between p-SCN-Bz-DOTA and this compound.
References
A Head-to-Head Comparison: p-NCS-Bz-DOTA-GA vs. DOTAGA for Actinium-225 Chelation in Targeted Alpha Therapy
For researchers, scientists, and drug development professionals, the choice of chelator is a critical parameter in the development of effective and safe radiopharmaceuticals for targeted alpha therapy (TAT). This guide provides an objective comparison of two prominent bifunctional chelators, p-NCS-Bz-DOTA-GA and DOTAGA, for the chelation of Actinium-225 (225Ac), a potent alpha-emitting radionuclide.
This comparison relies on experimental data from a head-to-head study that evaluated the performance of these chelators when conjugated to the anti-FZD10 antibody OTSA101. It is important to note that in the primary literature informing this guide, "p-SCN-Bn-DOTAGA" is used interchangeably with "DOTAGA", and "p-SCN-Bn-DOTA" is used for the DOTA counterpart. For clarity, this guide will use the full nomenclature where appropriate. This compound is chemically synonymous with p-SCN-Bn-DOTAGA.
Executive Summary
Experimental findings suggest that p-NCS-Bz-DOTAGA offers significant advantages over p-NCS-Bz-DOTA for 225Ac chelation in the context of radioimmunotherapy. Notably, p-NCS-Bz-DOTAGA demonstrated a nearly two-fold higher radiolabeling efficiency compared to p-NCS-Bz-DOTA. While both chelators formed stable 225Ac complexes, the OTSA101 antibody conjugate with p-NCS-Bz-DOTAGA showed a more favorable biodistribution profile, with a higher tumor-to-bone marrow absorbed dose ratio, which is critical for minimizing toxicity to dose-limiting organs.
Data Presentation
Table 1: Radiolabeling Performance of 225Ac with DOTA and DOTAGA Conjugated OTSA101 Antibody.[1]
| Parameter | 225Ac-DOTA-OTSA101 | 225Ac-DOTAGA-OTSA101 |
| Maximum Labeling Efficiency | 30.5 ± 11.0% | 58.2 ± 14.5% |
| Specific Activity (at 60 min) | 0.5 ± 0.3 kBq/μg | 0.7 ± 0.1 kBq/μg |
Table 2: In Vitro Stability of 225Ac-labeled OTSA101 Conjugates in Murine Serum.[2]
| Time Point | 225Ac-DOTA-OTSA101 (% Intact) | 225Ac-DOTAGA-OTSA101 (% Intact) |
| 7 days at 37°C | >96% | >96% |
| 7 days at 4°C | >96% | >96% |
Table 3: Dosimetric Analysis of 225Ac-labeled OTSA101 Conjugates in a Synovial Sarcoma Mouse Model.[1][2]
| Organ | 225Ac-DOTA-OTSA101 (Gy/MBq) | 225Ac-DOTAGA-OTSA101 (Gy/MBq) |
| Tumor | 546.4 ± 56.8 | 573.9 ± 54.2 |
| Bone Marrow | 137.9 ± 9.1 | 120.0 ± 5.7 |
Experimental Protocols
Antibody-Chelator Conjugation
The anti-FZD10 antibody, OTSA101, was conjugated with either p-SCN-Bn-DOTA or p-SCN-Bn-DOTAGA.[1] Specifically, OTSA101 at a concentration of 5 mg/mL was reacted with a 2.5 to 3 molar excess of the respective chelating agent in a 50 mmol/L borate (B1201080) buffer with a pH of 8.5.[1] The reaction was allowed to proceed for 16 hours at 37°C.[1] The resulting conjugation ratios of the antibody to the chelator were determined by radiolabeling with Indium-111 and subsequent analysis via radio-thin layer chromatography (TLC), yielding ratios of approximately 2.1 for both DOTA and DOTAGA conjugates.[1]
Radiolabeling with 225Ac
For the radiolabeling process, the DOTA- and DOTAGA-conjugated OTSA101 antibodies were incubated with 225Ac. The maximum labeling efficiency was determined, and for subsequent experiments, a reaction time of 60 minutes was utilized.[1]
In Vitro Stability Studies
The stability of the 225Ac-labeled antibody conjugates was assessed in murine serum. The radiolabeled antibodies were incubated in serum at both 37°C and 4°C for a period of 7 days.[2] The percentage of intact radiolabeled antibody was measured over time to determine the stability of the complexes.[2]
Biodistribution and Dosimetry Studies
Biodistribution studies were conducted using a synovial sarcoma mouse model (SYO-1). The 225Ac-labeled DOTA-OTSA101 and DOTAGA-OTSA101 conjugates were administered to the mice.[1][3] Based on the biodistribution data collected at various time points, an absorbed dose analysis was performed to calculate the radiation dose delivered to the tumor and various organs, including the bone marrow.[1][2]
Visualizations
Chemical Structures
Caption: Chemical structures of p-NCS-Bz-DOTA and p-NCS-Bz-DOTAGA.
Experimental Workflow
Caption: Experimental workflow for conjugation, radiolabeling, and evaluation.
Targeted Alpha Therapy Signaling Pathway
Caption: Targeted alpha therapy mechanism of action.
References
- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Methods for Assessing Radiochemical Purity
For researchers, scientists, and drug development professionals, ensuring the radiochemical purity of labeled compounds is a critical step in the development of radiopharmaceuticals and in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for this analysis, offering high resolution and sensitivity. This guide provides a comparative overview of common HPLC methods, supported by experimental data, to aid in the selection and implementation of the most suitable technique for your specific application.
Radiochemical purity is defined as the proportion of a radionuclide that is present in the desired chemical form.[1] Impurities can arise from the radiolabeling reaction itself, subsequent degradation, or the presence of unlabeled starting materials. These impurities can lead to inaccurate experimental results, off-target effects, and patient safety concerns. HPLC, coupled with a radioactivity detector, provides a robust method for separating and quantifying the desired radiolabeled compound from potential impurities.[2][3]
Comparing HPLC Methods for Radiochemical Purity Analysis
The choice of HPLC method is primarily dictated by the physicochemical properties of the radiolabeled compound and its potential impurities. The three most common modes of HPLC used for radiochemical purity assessment are Reverse-Phase (RP-HPLC), Ion-Exchange (IEX-HPLC), and Size-Exclusion (SEC-HPLC) chromatography.[4][5]
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used technique due to its versatility in separating a broad range of molecules based on their hydrophobicity.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[7][8]
Key Applications:
Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates molecules based on their net charge.[11] The stationary phase contains charged functional groups that interact with oppositely charged analytes. This method is particularly useful for separating charged biomolecules and their variants.[12]
Key Applications:
-
Proteins and antibodies[13]
-
Nucleic acids
-
Charged small molecules
Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size).[4][14] The stationary phase consists of porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later.[15]
Key Applications:
-
Purification of labeled antibodies[18]
Quantitative Performance Data
The following tables summarize typical performance data for validated HPLC methods used in radiochemical purity assessment. These values are indicative and will vary depending on the specific analyte and chromatographic conditions.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for [¹¹C]GSK1482160 [9]
| Parameter | Result |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Accuracy (% Recovery) | Not specified, but method demonstrated suitability |
| Precision (Repeatability, RSD) | Not specified, but method demonstrated suitability |
| Limit of Quantitation (LOQ) | 0.60 nmol/mL |
| Radiochemical Purity Specification | ≥ 95% |
Table 2: Performance Characteristics of a Validated RP-HPLC Method for [⁶⁸Ga]Ga-PSMA I&T [10][19][20]
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 30 µg/mL |
| Accuracy (% Recovery) | 96.8 ± 3.8% |
| Precision | Not specified, but complied with ICH requirements |
| Limit of Detection (LOD) | 0.286 µg/mL |
| Limit of Quantitation (LOQ) | 0.866 µg/mL |
Table 3: Performance Characteristics of a Validated HPLC Method for [⁶⁸Ga]-PSMA-HBED-CC [21]
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.999 |
| Repeatability (CV %) | < 2% |
| Radiochemical Purity Acceptance Criteria | R² ≥ 0.99 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are examples of typical methodologies for each HPLC technique.
General Radio-HPLC System Configuration
A typical radio-HPLC system consists of an HPLC system (pump, injector, column oven) coupled with a UV detector and a radioactivity detector in series.[2][22] The choice of radioactivity detector depends on the isotope being measured (e.g., NaI for gamma emitters, plastic scintillators for beta emitters).[23][24]
Example 1: RP-HPLC Method for [⁶⁸Ga]Ga-DOTATATE
-
Column: Symmetry C18, 3 µm, 120 Å (3.0 mm × 150 mm)[25]
-
Mobile Phase:
-
Flow Rate: 0.600 mL/min[25]
-
Gradient: A gradient elution is typically used to optimize separation.
-
Detection: UV at 220 nm and a gamma detector.[25]
-
Column Temperature: 30°C[25]
Example 2: SEC-HPLC Method for Radiolabeled Monoclonal Antibodies
-
Column: Phenomenex BioSep-SEC-S 2000[16]
-
Mobile Phase: Phosphate buffered saline[16]
-
Flow Rate: 1.0 mL/minute[16]
-
Detection: NaI(Tl) gamma scintillation detector[16]
Example 3: IEX-HPLC Method for [¹⁸F]NaF
-
Column: CarboPac PA1 (anion exchange)[26]
-
Mobile Phase: 100 mM Sodium Acetate and 25 mM Sodium Chloride[26]
-
Flow Rate: 1 mL/min[26]
-
Detection: UV detector and an online radio-detector.[26]
Method Validation
Validation of the HPLC method is essential to ensure it is suitable for its intended purpose.[27] Key validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][21][25] For radiopharmaceuticals, some parameters may be adapted due to the short half-life of the radionuclide.[21]
Visualizing the Workflow
The following diagrams illustrate the general workflows for assessing radiochemical purity using different HPLC methods.
Caption: General workflow for HPLC-based radiochemical purity assessment.
Caption: Logic for selecting an appropriate HPLC method.
Conclusion
The selection of an appropriate HPLC method is paramount for the accurate determination of the radiochemical purity of labeled compounds. While RP-HPLC is a versatile and widely used technique, IEX-HPLC and SEC-HPLC offer powerful alternatives for the analysis of charged biomolecules and large macromolecules, respectively. It is important to note that while radio-TLC can be a rapid screening tool, HPLC analysis provides superior resolution and is essential for identifying all potential radiochemical impurities, including those formed by radiolysis.[28] A thoroughly validated HPLC method ensures the quality and safety of radiolabeled compounds for research and clinical applications.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. berthold.com [berthold.com]
- 3. Radio HPLC Detectors – New England BioGroup [nebiogroup.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 6. indico.cern.ch [indico.cern.ch]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. lcms.cz [lcms.cz]
- 13. Ion exchange-high-performance liquid chromatography (IEX-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Radiochemical purity assessment of radiolabeled monoclonal antibodies: A comparison of miniaturized chromatography and size-exclusion high performance liquid chromatography | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Validation of HPLC method for the determination of chemical and radioc" by AYŞE UĞUR, ŞÜKRÜ GÖKHAN ELÇİ et al. [journals.tubitak.gov.tr]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radio-HPLC [elysia-raytest.com]
- 23. gammadata.se [gammadata.se]
- 24. radio-HPLC Detector System, Flow-RAM – LabLogic [lablogic.com]
- 25. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Biodistribution studies of p-NCS-Bz-DOTA-GA labeled imaging agents
A Comparative Guide to the Biodistribution of p-NCS-Bz-DOTA-GA Labeled Imaging Agents
For researchers, scientists, and drug development professionals, the selection of a bifunctional chelator is a pivotal decision in the development of targeted radiopharmaceuticals. The chelator's structure not only ensures the stable chelation of a radionuclide but also significantly influences the in vivo biodistribution, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of the imaging agent. This guide provides an objective comparison of this compound (a DOTAGA derivative) with the widely used p-SCN-Bn-DOTA and other alternatives, supported by experimental data.
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in nuclear medicine. The p-SCN-Bn-DOTA derivative provides a reactive isothiocyanate group for straightforward conjugation to primary amines on biomolecules, forming a stable thiourea (B124793) linkage.[1] The this compound chelator is a derivative of DOTAGA (1,4,7,10-tetraazacyclododecane,1-(glutaric acid)-4,7,10-triacetic acid), which features an additional carboxylic acid group that can enhance labeling efficiency and potentially alter the pharmacokinetic profile of the resulting radiopharmaceutical.
Comparative Biodistribution Data
The choice of chelator can lead to significant differences in tumor uptake and normal organ retention, which are critical factors for both diagnostic imaging and therapeutic applications. The following tables summarize quantitative biodistribution data from head-to-head comparative studies.
Comparison 1: Antibody-Based Agent for Targeted Alpha Therapy (²²⁵Ac)
This study compared p-SCN-Bn-DOTA, p-SCN-Bn-DOTAGA, and DO3A-NHS-ester conjugated to the anti-FZD10 antibody OTSA101 and labeled with Actinium-225. The data, presented as percentage of injected dose per gram (%ID/g), was collected in a synovial sarcoma mouse model.
Table 1: Biodistribution of ²²⁵Ac-labeled OTSA101 with Different Chelators in SYO-1 Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | Time Point | ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac-DOTAGA-OTSA101 | ²²⁵Ac-DO3A-OTSA101 |
| Blood | 4 days | 13.0 ± 4.1 | 11.9 ± 6.9 | 5.9 ± 3.4* |
| Tumor | 4 days | 32.8 ± 7.3 | 30.4 ± 17.7 | 29.9 ± 16.5 |
| Liver | 4 days | 4.8 ± 1.1 | 4.4 ± 2.6 | 3.5 ± 2.0 |
| Spleen | 4 days | 2.5 ± 1.0 | 2.5 ± 1.6 | 1.9 ± 1.2 |
| Kidneys | 4 days | 4.9 ± 1.1 | 4.7 ± 2.4 | 4.5 ± 2.5 |
| Bone | 4 days | 1.1 ± 0.3 | 1.0 ± 0.6 | 0.8 ± 0.4 |
| Muscle | 4 days | 1.2 ± 0.3 | 1.1 ± 0.6 | 0.9 ± 0.5 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to DOTA and DOTAGA conjugates. (Data synthesized from Nagatsu et al., Cancer Sci, 2023).[2]
Key Findings from this study:
-
DOTAGA conjugation had the smallest impact on the antibody's binding affinity.[2]
-
The labeling efficiencies for DOTAGA-OTSA101 were 1.8-fold higher than for DOTA-OTSA101.[2]
-
While tumor uptake was similar across all three chelators, the ²²⁵Ac-DOTAGA-OTSA101 conjugate exhibited the highest tumor-to-bone marrow ratio, a critical parameter for radionuclide therapy where bone marrow is often the dose-limiting tissue.[2]
Comparison 2: Peptide-Based Agent for Fibroblast Activation Protein (FAP) Targeted Therapy (¹⁷⁷Lu)
This clinical study in cancer patients compared the biodistribution and dosimetry of a monomeric FAP inhibitor conjugated with DOTA ([¹⁷⁷Lu]Lu-DOTA.SA.FAPi) and a dimeric version conjugated with DOTAGA ([¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂).
Table 2: Absorbed Doses in Major Organs and Tumors (Gy/GBq)
| Organ/Tissue | [¹⁷⁷Lu]Lu-DOTA.SA.FAPi | [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ |
| Kidneys | 0.618 ± 0.015 | 0.595 ± 0.082 |
| Colon | 0.472 (Right) / 0.430 (Left) | 1.160 (Right) / 2.870 (Left) |
| Liver | 0.091 ± 0.004 | 0.170 ± 0.010 |
| Spleen | 0.071 ± 0.003 | 0.110 ± 0.010 |
| Tumor Lesions (Median) | 0.603 | 6.70 |
(Data synthesized from Singh et al., Pharmaceuticals, 2021).[3][4]
Key Findings from this study:
-
The DOTAGA-conjugated dimer showed significantly higher tumor absorbed doses compared to the DOTA-conjugated monomer.[3]
-
The effective half-life in tumor lesions was substantially longer for the DOTAGA conjugate (86.6 h) compared to the DOTA conjugate (14 h), indicating better tumor retention.[3]
-
While kidney doses were comparable, the DOTAGA conjugate showed higher absorbed doses in the colon.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are representative protocols for the key stages of preparing and evaluating these imaging agents.
Conjugation of this compound to an Antibody
This protocol is adapted from the methodology used for conjugating chelators to the OTSA101 antibody.[2]
-
Antibody Preparation : Buffer exchange the antibody (e.g., 5 mg/mL) into a conjugation buffer (e.g., 50 mmol/L borate (B1201080) buffer, pH 8.5) to ensure the availability of deprotonated primary amine groups on lysine (B10760008) residues.
-
Chelator Preparation : Dissolve this compound in the conjugation buffer.
-
Conjugation Reaction : Add a specific molar excess of the chelator solution to the antibody solution. For example, a 3-fold molar excess of this compound to OTSA101.
-
Incubation : Incubate the reaction mixture at 37°C for 16 hours.
-
Purification : Remove the unconjugated chelator and exchange the buffer to a suitable storage buffer (e.g., 0.1 M ammonium (B1175870) acetate) using size-exclusion chromatography (e.g., a PD-10 column) or ultrafiltration.
-
Characterization : Determine the number of chelators conjugated per antibody molecule, for instance, by a spectrophotometric assay or by radiolabeling with a tracer metal ion and analyzing by radio-TLC.[2]
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes a general method for labeling DOTA-GA conjugated peptides with ⁶⁸Ga, adapted from established procedures.[5][6]
-
Generator Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
⁶⁸Ga Purification/Concentration (Cation Exchange Method) :
-
Load the ⁶⁸Ga eluate onto a strong cation exchange (SCX) cartridge.
-
Wash the cartridge with sterile water.
-
Elute the purified and concentrated ⁶⁸Ga³⁺ with a small volume (e.g., 0.5 mL) of a 5 M NaCl / 0.1 M HCl solution directly into the reaction vial.[6]
-
-
Labeling Reaction :
-
The reaction vial should contain the DOTA-GA-conjugated peptide (e.g., 25-35 nmol) dissolved in a sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5).[6]
-
The final pH of the reaction mixture should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.[7]
-
-
Quality Control :
-
Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC. The mobile phase for iTLC could be 0.1 M sodium citrate, where the labeled peptide remains at the origin and free ⁶⁸Ga moves with the solvent front.
-
The final product should be sterile filtered before in vivo use.
-
In Vivo Biodistribution Study
This is a generalized protocol for assessing the biodistribution of a radiolabeled agent in tumor-bearing mice.[8]
-
Animal Model : Utilize appropriate animal models, such as nude mice bearing xenograft tumors relevant to the targeting molecule.
-
Administration : Inject a known amount of the radiolabeled agent (e.g., 1-2 MBq in 100 µL saline) intravenously via the tail vein.
-
Time Points : Euthanize cohorts of animals (n=4-5 per group) at various time points post-injection (p.i.), for example, 1h, 4h, 24h, and 48h.
-
Tissue Collection : Dissect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement :
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation.
-
-
Data Analysis : Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize complex processes and decision-making factors in radiopharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelling DOTA-peptides with 68Ga [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
Evaluating the Kinetic Inertness of p-NCS-Bz-DOTA-GA Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of metal complexes is a critical determinant of the safety and efficacy of radiopharmaceuticals. Insufficient kinetic inertness can lead to the release of free radiometals, resulting in off-target toxicity and compromised imaging or therapeutic effect. This guide provides a comparative evaluation of the kinetic inertness of metal complexes formed with p-NCS-Bz-DOTA-GA, a bifunctional chelator, against other commonly used chelating agents.
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is renowned for forming highly stable and kinetically inert complexes with a variety of radiometals.[1][2][3] Derivatives of DOTA, such as this compound, are designed to retain this exceptional stability while providing a reactive group for conjugation to biomolecules. The glutaric acid (GA) linker in this compound is intended to preserve the intact DOTA coordination cage, which is crucial for maintaining high kinetic inertness.[4]
Comparative Analysis of Kinetic Inertness
While direct head-to-head quantitative data for the kinetic inertness of this compound across a wide range of radiometals is limited in publicly available literature, we can infer its performance based on studies of closely related DOTAGA derivatives and compare them with standard DOTA and other chelators.
A key study directly compared the stability of an antibody conjugated with p-SCN-Bn-DOTAGA, p-SCN-Bn-DOTA, and DO3A-NHS-ester for complexing Actinium-225 (²²⁵Ac). The results indicated that the stabilities of the ²²⁵Ac-labeled conjugates were similar in murine serum at 37°C.[1][5] This suggests that the addition of the glutaric acid linker does not compromise the kinetic inertness of the DOTA macrocycle for ²²⁵Ac.
Another study investigating Lutetium-175 (¹⁷⁵Lu) and Gallium (natGa) labeled antibody conjugates found that those with a stable p-NCS-bz linker, including a DOTAGA conjugate, demonstrated high stability, with ≥99% of the metal remaining complexed after 24 hours in mouse serum.[6]
The following tables summarize available quantitative data for DOTA and its derivatives to provide a basis for comparison.
Table 1: Stability of Gallium (Ga) Complexes
| Chelator | Metal | Conditions | Stability Metric | Value | Reference |
| Ga-DOTA | Ga³⁺ | pH = 0 | Dissociation Half-life (τ₁/₂) | ~12.2 days | [7][8] |
| Ga-DOTA | Ga³⁺ | pH = 10 | Dissociation Half-life (τ₁/₂) | ~6.2 hours | [7][8] |
| Ga-DO3AMᴮᵘ | Ga³⁺ | pH = 0 | Dissociation Half-life (τ₁/₂) | ~2.7 days | [7][8] |
| Ga-DO3AMᴮᵘ | Ga³⁺ | pH = 10 | Dissociation Half-life (τ₁/₂) | ~0.7 hours | [7][8] |
| [⁶⁷Ga]Ga-DOTA | ⁶⁷Ga | Murine Plasma (24h) | % Intact | >95% | [4] |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA (Isomer A) | ⁶⁷Ga | Murine Plasma (24h) | % Intact | >95% | [4] |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DO3A | ⁶⁷Ga | Murine Plasma (24h) | % Intact | ~90% | [4] |
| [⁶⁷Ga]Ga-DOTAGAMᴮᵘ | ⁶⁷Ga | Murine Plasma (24h) | % Intact | <85% | [4] |
| [natGa]Ga-DOTAGA-cys-mal-anti-PSMA-sdAb | natGa | Mouse Serum (24h) | % Intact | 88% | [6] |
Table 2: Stability of Actinium-225 (²²⁵Ac) Conjugates in Murine Serum
| Chelator Conjugate | Metal | Incubation Time | % Intact | Reference |
| ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac | 7 days | Similar to DOTAGA | [1][5] |
| ²²⁵Ac-DOTAGA-OTSA101 | ²²⁵Ac | 7 days | Similar to DOTA | [1][5] |
| ²²⁵Ac-DO3A-OTSA101 | ²²⁵Ac | 7 days | Similar to DOTA | [1][5] |
Table 3: Stability of Lutetium-175 (¹⁷⁵Lu) Conjugates in Mouse Serum
| Chelator Conjugate | Metal | Incubation Time | % Intact | Reference |
| [¹⁷⁵Lu]Lu-DOTAGA anti-PSMA-mAb (p-NCS-bz linker) | ¹⁷⁵Lu | 24 hours | ≥99% | [6] |
| [¹⁷⁵Lu]Lu-DOTAGA anti-PSMA-mAb (cysteine-maleimide linker) | ¹⁷⁵Lu | 24 hours | 92% | [6] |
Experimental Protocols
Accurate evaluation of kinetic inertness relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments.
Serum Stability Assay
This assay evaluates the stability of a radiolabeled complex in the presence of serum proteins, which can potentially transchelate the radiometal.
Protocol:
-
Radiolabeling: Prepare the radiolabeled complex by incubating the chelator-conjugated molecule with the desired radiometal in an appropriate buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5) at an optimized temperature (e.g., 37-95°C) and time.
-
Purification: Purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10) to remove any free radiometal.
-
Incubation: Add a known amount of the purified radiolabeled conjugate to fresh human or murine serum.
-
Sampling: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 1, 4, 24, 48, and 168 hours).
-
Analysis: Analyze the aliquots by a suitable method, such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC), to separate the intact radiolabeled complex from any released radiometal or transchelated species.
-
Quantification: Quantify the percentage of intact radiolabeled complex at each time point.
Metal Competition Assay (Challenge Study)
This assay assesses the kinetic inertness of a complex by challenging it with a large excess of a competing chelator or metal ion.
Protocol:
-
Preparation: Prepare the radiolabeled complex as described above.
-
Challenge: Incubate the purified radiolabeled complex with a large molar excess (e.g., 100- to 1000-fold) of a strong competing chelator such as DTPA (diethylenetriaminepentaacetic acid) or a competing metal ion.
-
Incubation and Sampling: Incubate the reaction mixture at a physiologically relevant temperature (e.g., 37°C) and collect samples at various time points.
-
Analysis and Quantification: Analyze the samples using radio-TLC or radio-HPLC to determine the percentage of the radiometal that remains complexed with the original chelator over time.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the kinetic inertness of a novel radiometal complex.
References
- 1. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of p-NCS-Bz-DOTA-GA Conjugation on Protein Biological Activity: A Comparative Guide
The conjugation of bifunctional chelators, such as p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-NCS-Bz-DOTA), to proteins is a cornerstone of nuclear medicine, enabling the development of targeted radiopharmaceuticals for imaging and therapy. A common variant, p-NCS-Bz-DOTA-GA, is designed for the stable chelation of radiometals and covalent attachment to proteins.[1] However, the addition of this chemical moiety raises a critical question for researchers and drug developers: Does this conjugation process adversely affect the protein's biological activity?
This guide provides a comprehensive analysis of the effects of p-NCS-Bz-DOTA conjugation on protein function, supported by experimental data from peer-reviewed studies. The evidence indicates that while conjugation can influence biological activity, this impact is manageable and highly dependent on the conjugation ratio. With optimized protocols, proteins can be successfully labeled while retaining high biological integrity.[2][3]
Key Findings: The Conjugation Ratio is Critical
A recurring theme in the literature is the correlation between the number of DOTA molecules conjugated per protein and the retention of biological activity.[4][5] Generally, a higher number of chelators per protein increases the risk of reduced activity, likely due to steric hindrance or modification of key amino acid residues, such as lysines, within the protein's binding domain.[5][6]
Conversely, studies consistently show that when the average number of chelators per protein is kept low, the impact on biological function is often negligible.[3][5]
Quantitative Analysis of Biological Activity Post-Conjugation
The following tables summarize quantitative data from studies that have assessed the biological activity of antibodies after conjugation with p-NCS-Bz-DOTA.
Table 1: Effect of DOTA Conjugation Ratio on Antibody Immunoreactivity
| Antibody | Target Antigen | Average DOTA Molecules per Antibody | Immunoreactive Fraction (%) | Reference |
| Rituximab | CD20 | ~4 | 91.4% | [4][7] |
| Rituximab | CD20 | ~7 | 72.8% | [4][7] |
| Rituximab | CD20 | ~9 | 47.3% | [4][7] |
| 1C1m-Fc | TEM-1 | 1 | 85.1 ± 1.3% | [5] |
| 1C1m-Fc | TEM-1 | 3 | 86.2 ± 2.7% | [5] |
| 1C1m-Fc | TEM-1 | 6 | 87.5 ± 1.0% | [5] |
| 1C1m-Fc | TEM-1 | 8.5 | 78.0 ± 1.4% | [5] |
| 1C1m-Fc | TEM-1 | 11 | 24.0 ± 1.7% | [5] |
Table 2: Binding Affinity of DOTA-Conjugated Antibodies
| Antibody | Target Antigen | Conjugate | Dissociation Constant (Kd) | Cell Line | Reference |
| ior egf/r3 | EGFR | 99mTc-DOTA-Ph-Al-ior egf/r3 | 2.87 nM | EAT (murine) | [2] |
| ior egf/r3 | EGFR | 99mTc-DOTA-Ph-Al-ior egf/r3 | 4.86 nM | U-87MG (human) | [2] |
| Rituximab | CD20 | [90Y]Y-DOTA-Rituximab | 2.8 ± 0.46 nM | Raji | [4] |
These data clearly illustrate that a higher degree of conjugation can lead to a significant loss of immunoreactivity. For instance, increasing the DOTA to antibody ratio from approximately 4 to 11 resulted in a dramatic drop in the percentage of the antibody capable of binding its target.[4][5][7] However, at lower conjugation ratios, the binding affinity remains in the nanomolar range, comparable to that of many unmodified therapeutic antibodies.[2][4]
Comparison with Alternative Chelators
p-NCS-Bz-DOTA is part of a larger family of bifunctional chelators. Its performance, particularly regarding the stability of the resulting radioimmunoconjugate, is often compared to other macrocyclic and acyclic chelators.
Table 3: Comparison of In Vitro Serum Stability of ⁶⁴Cu-Labeled Rituximab with Different Chelators
| Chelator Class | Bifunctional Chelator | Stability (% Intact at 48h) | Reference |
| Macrocyclic | p-SCN-Bn-DOTA | >94% | [8][9] |
| Macrocyclic | p-SCN-Bn-NOTA | 97.5 ± 0.3% | [8] |
| Macrocyclic | p-SCN-Bn-oxo-DO3A | >94% | [8] |
| Macrocyclic | p-SCN-Bn-PCTA | >94% | [8] |
| Acyclic | CHX-A”-DTPA | 38.2% | [8] |
| Acyclic | 2B3M-DTPA | 37.8% | [8] |
Macrocyclic chelators like DOTA and its derivatives demonstrate superior in vitro stability in serum compared to acyclic chelators like DTPA derivatives.[8][9] This enhanced stability is crucial for in vivo applications to minimize the premature release of the radiometal, which can lead to off-target toxicity. While other macrocyclic chelators like NOTA may offer faster radiolabeling at lower temperatures, DOTA remains a "gold standard" due to the exceptional in vivo stability of its complexes with many medically relevant isotopes.[4][8]
Experimental Protocols
The assessment of biological activity after conjugation relies on standardized and well-defined experimental procedures. Below are summaries of the key methodologies cited in the supporting literature.
Protocol 1: Determination of DOTA-to-Antibody Conjugation Ratio
This protocol is used to quantify the average number of chelator molecules attached to each protein molecule.
-
Procedure:
-
A known concentration of the DOTA-protein conjugate is prepared.
-
A solution containing a metal ion (e.g., Cu²⁺, Y³⁺) and a colorimetric indicator (e.g., Arsenazo III) is used to create a standard curve.[4]
-
The conjugate solution is added to the metal-indicator solution. The DOTA chelators on the protein will bind the metal ions, causing a change in the solution's absorbance.
-
By comparing the absorbance change to the standard curve, the concentration of DOTA in the sample can be determined.
-
The DOTA-to-protein molar ratio is then calculated based on the known protein concentration.
-
Protocol 2: Assessment of Immunoreactivity (Lindmo Assay)
The Lindmo assay is a cell-based binding assay used to determine the fraction of a radiolabeled antibody that is capable of binding to its target antigen.[4][7]
-
Cell Preparation: A cell line expressing the target antigen is used (e.g., Raji cells for anti-CD20 antibodies).
-
Procedure:
-
A fixed, trace amount of the radiolabeled DOTA-antibody conjugate is incubated with varying concentrations of the target cells.[7]
-
The cell concentrations are typically arranged in a series of dilutions.
-
After incubation to allow binding to reach equilibrium, the cells are separated from the unbound antibody by centrifugation.
-
The radioactivity in the cell pellet (bound) and the supernatant (unbound) is measured using a gamma counter.
-
-
Data Analysis:
-
The ratio of bound to total radioactivity is plotted against the reciprocal of the cell concentration.
-
This typically yields a linear relationship. The y-intercept of this line represents the immunoreactive fraction at infinite antigen excess, providing the percentage of the antibody that is functionally active.
-
Visualizing the Process and a Key Signaling Pathway
To better understand the experimental workflow and the context in which these conjugates function, the following diagrams are provided.
Caption: Workflow for conjugation, radiolabeling, and testing of DOTA-protein conjugates.
Caption: Dual mechanism of action for a DOTA-conjugated radiopharmaceutical.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of p-NCS-Bz-DOTA-GA: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of p-NCS-Bz-DOTA-GA, a bifunctional chelator commonly used in biomedical research and drug development, particularly for radiolabeling with Gallium-68. Adherence to these procedures is critical to ensure personnel safety and compliance with regulatory standards.
The disposal protocol for this compound is dictated by its state: non-radioactive or radiolabeled. The presence of a radionuclide, such as Gallium-68 (⁶⁸Ga), necessitates handling the material as radioactive waste, for which specific regulations apply.
I. Disposal of Non-Radioactive this compound
Unused, non-radioactive this compound and its immediate containers should be treated as chemical waste. The primary hazards are associated with the isothiocyanate (-NCS) functional group, which is a known irritant and sensitizer.
Key Experimental Protocols for Chemical Waste Disposal:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and pipette tips in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a labeled hazardous waste container for liquid organic waste. Do not mix with aqueous or halogenated waste streams unless permitted by your institution's waste management guidelines.
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed with soap and water.
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant"). Store the sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials until collection by institutional environmental health and safety (EHS) personnel.
| Chemical Hazard Data Summary | |
| Functional Group | Primary Hazards |
| Isothiocyanate (-NCS) | Toxic, Irritant, Sensitizer |
| DOTA (macrocycle) | Eye Irritant |
| Gallium (chelated) | Harmful to aquatic life |
II. Disposal of Radiolabeled this compound (⁶⁸Ga-DOTA-GA)
When this compound is labeled with Gallium-68, all resulting waste is considered radioactive and must be managed according to institutional and national radiation safety regulations. The primary consideration for ⁶⁸Ga waste is its short half-life, which allows for decay-in-storage. However, the potential for contamination with the long-lived parent isotope, Germanium-68 (⁶⁸Ge), requires careful management.
Key Experimental Protocols for Radioactive Waste Disposal:
-
Radiation Safety Precautions: All handling of ⁶⁸Ga-labeled compounds must be performed in a designated radiation work area. Use appropriate shielding (e.g., lead or tungsten) to minimize radiation exposure.[1][2][3] Wear whole-body and ring dosimeters to monitor radiation dose.[1][3]
-
Waste Segregation and Shielding:
-
Segregate radioactive waste based on its physical form (solid, liquid, sharps) and half-life.
-
All ⁶⁸Ga waste containers must be stored in shielded containers appropriate for the amount of radioactivity.[3]
-
-
Decay-in-Storage (DIS):
-
Due to its short half-life, ⁶⁸Ga waste can be stored for decay. A general rule is to store the waste for at least 10 half-lives (approximately 11.3 hours for ⁶⁸Ga) to allow the radioactivity to decay to background levels.[4]
-
Waste must be stored in a secure, designated radioactive waste storage area.
-
-
Consideration of ⁶⁸Ge Contamination:
-
Gallium-68 is produced from a ⁶⁸Ge/⁶⁸Ga generator. Trace amounts of the long-lived parent isotope, ⁶⁸Ge (half-life: 271 days), can be present in the ⁶⁸Ga eluate and, consequently, in the radioactive waste.[5][6]
-
This ⁶⁸Ge contamination means that even after the ⁶⁸Ga has decayed, the waste may still be considered radioactive.[5]
-
-
Final Disposal:
-
After the decay-in-storage period, the waste must be surveyed with a radiation survey meter to ensure that radioactivity levels are indistinguishable from background.
-
If the waste is confirmed to be at background levels and is not contaminated with ⁶⁸Ge above clearance levels, it may be disposed of as non-radioactive chemical waste, following the procedures in Section I. All radioactive labels must be defaced or removed.
-
If ⁶⁸Ge contamination is suspected or confirmed to be above the institutional or regulatory clearance levels (a common clearance level for ⁶⁸Ge is 0.4 Bq/g), the waste must be disposed of as long-lived radioactive waste through the institutional radiation safety office.[5] Some institutions may have procedures to solidify liquid waste containing ⁶⁸Ge to reduce its volume and facilitate disposal.[7]
-
| Radionuclide Data for Disposal | |
| Radionuclide | Half-Life |
| Gallium-68 (⁶⁸Ga) | ~68 minutes[5][8] |
| Germanium-68 (⁶⁸Ge) | ~271 days[4][6] |
Disposal Workflow for this compound
References
- 1. hpschapters.org [hpschapters.org]
- 2. ionactive.co.uk [ionactive.co.uk]
- 3. case.edu [case.edu]
- 4. nrc.gov [nrc.gov]
- 5. [Disposal of radioactive contaminated waste from Ga-68-PET - calculation of a clearance level for Ge-68] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Radiochemical and Chemical Impurities in Liquid Wastes of Two Different 68Ge/68Ga Generators used in Nuclear Medicine PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of 68Ge activity containing liquid waste from 68Ga PET chemistry in nuclear medicine and radiopharmacy by solidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallium-68 generator - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling p-NCS-Bz-DOTA-GA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of p-NCS-Bz-DOTA-GA, a bifunctional chelator. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing on safety data for structurally similar isothiocyanate compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required to protect against splashes. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound. |
| Body | Laboratory Coat and Chemical Apron | A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned. For procedures with a higher splash risk, a chemical-resistant apron provides an additional layer of protection. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound in solid or solution form should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols. For situations where a fume hood is not feasible, a risk assessment should be performed to determine the need for a respirator. |
Detailed Experimental Protocol for Safe Handling
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for up to one month or -80°C for up to six months for stock solutions to prevent degradation.
2. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Cover the work surface with disposable absorbent bench paper.
-
Don all required personal protective equipment as detailed in the table above.
-
Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to minimize the generation of dust.
3. Dissolution and Reaction:
-
Add the desired solvent to the solid this compound in a suitable reaction vessel within the fume hood.
-
If heating is required, use a controlled heating mantle or water bath and ensure proper ventilation.
-
Perform all subsequent reaction steps within the fume hood.
4. Post-Reaction Work-up and Decontamination:
-
After the reaction is complete, quench any reactive reagents appropriately before work-up.
-
Decontaminate all glassware and equipment that came into contact with this compound using a suitable solvent or cleaning solution.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
Operational and Disposal Plans
A clear plan for operations and waste disposal is crucial for maintaining a safe laboratory environment.
Operational Workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and cleaning solvents, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
